Ilaprazole sodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-5-pyrrol-1-ylbenzimidazol-3-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N4O2S.Na/c1-13-17(20-8-7-18(13)25-2)12-26(24)19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23;/h3-11H,12H2,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGDDMFDBZPGCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=C([N-]2)C=C(C=C3)N4C=CC=C4)OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N4NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172152-50-0 | |
| Record name | Ilaprazole sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172152500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ilaprazole sodium | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8KRT8S6GR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ilaprazole Sodium: A Comprehensive Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilaprazole sodium is a potent, orally active proton pump inhibitor (PPI) used in the treatment of gastric acid-related disorders such as gastric and duodenal ulcers, and gastroesophageal reflux disease (GERD).[1][2][3] It belongs to the class of benzimidazole compounds and exerts its therapeutic effect by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][3][4] This guide provides an in-depth overview of the chemical properties, structure, and analytical methodologies for this compound.
Chemical Structure and Properties
This compound is the sodium salt of Ilaprazole.[5] The chemical name is sodium;2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-5-pyrrol-1-ylbenzimidazol-3-ide.[6][7] It is characterized as a white crystalline powder.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C19H17N4NaO2S | [4][6][7][8] |
| Molecular Weight | 388.4 g/mol | [6][7][8] |
| Exact Mass | 388.09699125 Da | [7][8] |
| CAS Number | 172152-50-0 | [4][7][9] |
| IUPAC Name | sodium 2-[(4-methoxy-3-methyl-2-pyridinyl)methylsulfinyl]-5-pyrrol-1-ylbenzimidazol-1-ide | [7][8] |
| Topological Polar Surface Area | 77.2 Ų | [6][7][8] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 6 | [6] |
| Rotatable Bond Count | 5 | [6] |
Mechanism of Action
Ilaprazole is a prodrug that, after oral administration, is absorbed and selectively accumulates in the acidic environment of the parietal cells of the stomach.[2][3] In this acidic milieu, it is converted to its active sulfenamide form.[2][9][10] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase enzyme.[2][3] This binding is irreversible and effectively inactivates the proton pump, which is the final step in the pathway of gastric acid secretion.[1][2] By blocking this enzyme, this compound significantly reduces the secretion of gastric acid into the stomach lumen.[1][2] This prolonged inhibition allows for the healing of acid-related damage to the gastrointestinal mucosa.[1][3]
Biological Activity
This compound is a potent inhibitor of the H+/K+-ATPase. In vitro and in vivo studies have demonstrated its efficacy in inhibiting gastric acid secretion.
Table 2: Biological Activity of this compound
| Assay | Species/System | Value | Reference(s) |
| IC50 (H+/K+-ATPase inhibition) | Rabbit parietal cell preparation | 6 µM | [4][5][11] |
| IC50 (14C-aminopyrine accumulation) | Histamine stimulated parietal cells | 9 nM | [9][11] |
| ED50 (Intraduodenal administration) | Fistular rats | 0.43 mg/kg | [9][11] |
| ED50 (Intravenous injection) | Anesthetized rats | 1.2 mg/kg | [11] |
| ED50 (Pentagastrin-stimulated secretion) | Anesthetized rats (i.d.) | 2.1 mg/kg | [9][11] |
Experimental Protocols
Synthesis of this compound Intermediate
A common method for the synthesis of an Ilaprazole intermediate, 5-(1H-pyrrol-1-yl)-2-[(4-methoxy-3-methyl-2-pyridyl)-methylthio]-1H-benzimidazole, is described in the patent literature.[12]
Protocol:
-
Reaction Setup: Add 5-(1H-pyrrol-1-yl)-2-mercaptobenzimidazole to a reaction vessel containing a solution of sodium hydroxide in deionized water.
-
Heating and Stirring: Heat the mixture to 40°C with continuous stirring.[12]
-
Addition of Second Reactant: Prepare a mixed solution of 2-chloromethyl-4-methoxy-3-methylpyridine hydrochloride in deionized water.
-
Reaction: Add the pyridinyl compound solution to the reaction vessel. Allow the reaction to proceed to completion.
-
Isolation: The resulting product, 5-(1H-pyrrol-1-yl)-2-[(4-methoxy-3-methyl-2-pyridyl)-methylthio]-1H-benzimidazole, will precipitate.
-
Purification: Wash the precipitate with deionized water and dry to obtain the purified intermediate.[12]
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of Sodium ilaprazole? [synapse.patsnap.com]
- 3. What is the mechanism of Ilaprazole? [synapse.patsnap.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Ilaprazole (sodium) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. This compound | C19H17N4NaO2S | CID 121595900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound hydrate | C19H17N4NaO2S | CID 53353154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 172152-50-0 [chemicalbook.com]
- 10. CN103204842B - Crystalline this compound hydrate and preparation method thereof - Google Patents [patents.google.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. CN106432193A - Method for synthesizing intermediate of this compound salt - Google Patents [patents.google.com]
An In-depth Technical Guide to the H+/K+-ATPase Inhibition Mechanism of Ilaprazole Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ilaprazole, a potent proton pump inhibitor (PPI), represents a significant therapeutic agent for managing acid-related gastrointestinal disorders. Its efficacy is rooted in the targeted, irreversible inhibition of the gastric H+/K+-ATPase, the enzyme directly responsible for the final step of acid secretion in the stomach. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning ilaprazole's action, supported by quantitative data, detailed experimental methodologies, and visual representations of the key processes. As a member of the substituted benzimidazole class, ilaprazole is a prodrug that undergoes a critical acid-catalyzed activation within the secretory canaliculi of gastric parietal cells.[1][2][3][4] This activation converts it into a reactive sulfenamide species, which then forms a stable, covalent disulfide bond with specific cysteine residues on the luminal surface of the H+/K+-ATPase.[1][2][3][5] This irreversible binding leads to a profound and sustained inhibition of gastric acid production, a duration of action that significantly outlasts the drug's plasma half-life.[1][2]
Molecular Mechanism of Action
The inhibitory action of ilaprazole on the gastric H+/K+-ATPase is a multi-step process that relies on the unique acidic microenvironment of the parietal cell.
Systemic Absorption and Parietal Cell Accumulation
Following oral administration, ilaprazole sodium is absorbed from the intestine into the bloodstream.[1] As a weak base, it freely circulates and crosses cell membranes to reach the gastric parietal cells. The defining step in its mechanism is the selective accumulation in the acidic secretory canaliculi of these cells, a space where the pH can drop below 2.0. This acidic environment is essential for the drug's activation.[5]
Acid-Catalyzed Activation to a Sulfenamide Intermediate
Ilaprazole is administered as an inactive prodrug.[2][3][5] In the highly acidic milieu of the parietal cell canaliculus, it undergoes a two-step protonation followed by a molecular rearrangement. This acid-catalyzed transformation converts the initial benzimidazole structure into a highly reactive tetracyclic sulfenamide cation.[1][3][5] This reactive intermediate is the pharmacologically active form of the drug.
Covalent and Irreversible Enzyme Inhibition
The activated sulfenamide form of ilaprazole is a potent electrophile. It readily reacts with nucleophilic sulfhydryl (-SH) groups of specific cysteine residues located on the extracytoplasmic (luminal) face of the H+/K+-ATPase α-subunit.[1][2][3] This reaction forms a stable, covalent disulfide bond, thereby irreversibly inactivating the enzyme.[1][2][5][6] By blocking the proton pump, ilaprazole effectively halts the exchange of intracellular H+ for extracellular K+, the final and critical step in gastric acid secretion.[2][6] Because the inhibition is covalent and irreversible, the restoration of acid secretion is dependent on the synthesis of new H+/K+-ATPase enzyme units, which explains the prolonged duration of action despite a relatively short plasma half-life.[2][5]
Quantitative Inhibition Data
The potency of ilaprazole's inhibitory action on the proton pump has been quantified through in vitro assays. The data is summarized in the table below.
| Parameter | Value | Species/System | Reference |
| IC₅₀ | 6.0 µM | Rabbit Parietal Cell Preparation (H+/K+-ATPase) | [7][8][9][10][11] |
| IC₅₀ | 9 nM | Histamine Stimulated Parietal Cells (¹⁴C-aminopyrine accumulation) | [9] |
Table 1: In Vitro Inhibitory Potency of Ilaprazole.
Signaling and Activation Pathway
The following diagram illustrates the pathway from systemic administration of ilaprazole to the final inhibition of the H+/K+-ATPase.
References
- 1. What is the mechanism of Sodium ilaprazole? [synapse.patsnap.com]
- 2. What is the mechanism of Ilaprazole? [synapse.patsnap.com]
- 3. ilaprazole | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Frontiers | Population pharmacokinetic modeling of ilaprazole in healthy subjects and patients with duodenal ulcer in China [frontiersin.org]
- 5. The Gastric H,K ATPase as a Drug Target: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound | Proton pump inhibitor | Probechem Biochemicals [probechem.com]
The Pharmacokinetics and Metabolism of Ilaprazole Sodium in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilaprazole, a novel proton pump inhibitor (PPI), has demonstrated potent and sustained inhibition of gastric acid secretion. As with any new chemical entity, a thorough understanding of its pharmacokinetic (PK) and metabolic profile in preclinical models is paramount for predicting its behavior in humans and ensuring a safe and effective transition into clinical development. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of ilaprazole sodium in key preclinical species, including rats and dogs. The information presented herein is intended to serve as a valuable resource for researchers and scientists involved in the development of ilaprazole and other novel PPIs.
Pharmacokinetics in Preclinical Models
The pharmacokinetic profile of ilaprazole has been characterized in several preclinical species, primarily rats and dogs. These studies have provided crucial insights into its absorption, distribution, and elimination characteristics.
Pharmacokinetics in Rats
Oral administration of ilaprazole in rats has been extensively studied, revealing stereoselective and non-linear pharmacokinetic properties.
Table 1: Pharmacokinetic Parameters of Ilaprazole Enantiomers in Rats Following Oral Administration of Racemic Ilaprazole
| Dose (mg/kg) | Enantiomer | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Vz/F (L/kg) | t1/2 (h) |
| 1 | R-Ilaprazole | 25.5 ± 8.2 | 1.5 ± 0.5 | 88.3 ± 25.1 | 11.3 ± 3.2 | 3.5 ± 0.9 |
| S-Ilaprazole | 50.1 ± 13.5 | 1.5 ± 0.5 | 215.4 ± 58.9 | 4.3 ± 1.2 | 3.8 ± 1.1 | |
| 5 | R-Ilaprazole | 158.7 ± 42.3 | 2.0 ± 0.8 | 654.1 ± 189.3 | 7.6 ± 2.2 | 4.1 ± 1.2 |
| S-Ilaprazole | 284.3 ± 75.1 | 2.0 ± 0.8 | 1275.6 ± 345.8 | 4.3 ± 1.2 | 4.5 ± 1.3 | |
| 10 | R-Ilaprazole | 315.4 ± 88.6 | 2.5 ± 0.9 | 1543.7 ± 421.5 | 6.5 ± 1.8 | 4.8 ± 1.4 |
| S-Ilaprazole | 403.8 ± 110.2 | 2.5 ± 0.9 | 1975.4 ± 532.7 | 7.4 ± 2.1 | 5.1 ± 1.5 |
Data presented as mean ± SD (n=6). Source:[1]
Following oral administration, the plasma concentration of the S-enantiomer is consistently higher than that of the R-enantiomer[1]. The data also suggest non-linear pharmacokinetics, as the dose-normalized AUC and Cmax are not proportional across the dose range of 1 to 10 mg/kg[1].
Pharmacokinetics in Dogs
Pharmacokinetic studies in Beagle dogs have also been conducted to understand the disposition of ilaprazole.
Table 2: Pharmacokinetic Parameters of Ilaprazole in Beagle Dogs Following Oral Administration of a 5mg Enteric-Coated Tablet
| Parameter | Value |
| Cmax (ng/mL) | 1452.3 ± 324.6 |
| AUC0→12 (ng·h/mL) | 11363.1 ± 3442.0 |
Data presented as mean ± SD. Source:[2]
The study also measured the main metabolites, ilaprazole sulfide and ilaprazole sulfone[2].
Pharmacokinetics in Monkeys
To date, specific pharmacokinetic studies of ilaprazole in monkeys have not been extensively reported in the available scientific literature. However, general comparative pharmacokinetic studies between humans and cynomolgus monkeys suggest that first-pass intestinal metabolism can be more pronounced in monkeys for some drugs[3]. This is an important consideration when extrapolating preclinical data from monkeys to humans.
Metabolism of this compound
The metabolic fate of ilaprazole has been investigated in vitro and in vivo, revealing several key pathways.
In Vitro Metabolism
In vitro studies using human liver microsomes have shown that ilaprazole is primarily metabolized by the cytochrome P450 (CYP) enzyme system. The main metabolic pathway is the oxidation of the sulfoxide group to form ilaprazole sulfone, a reaction predominantly catalyzed by CYP3A4 and to a lesser extent by CYP3A5[4][5]. Notably, unlike many other PPIs, ilaprazole is not a significant substrate for CYP2C19[6]. Some studies also suggest a non-enzymatic reduction of the sulfoxide to ilaprazole sulfide[7].
In Vivo Metabolism in Rats
Following oral administration to rats, ilaprazole undergoes extensive metabolism. A total of twelve metabolites have been identified in rat plasma, arising from three main pathways:
-
Reduction: Formation of ilaprazole sulfide (M1) and its subsequent oxidation products (M3, M4, M5, M10).
-
Oxidation: Formation of ilaprazole sulfone (M2) and its subsequent hydroxylation products (M9, M11, M12).
-
Hydroxylation: Direct hydroxylation of the parent ilaprazole molecule (M6, M7, M8)[8].
The major circulating metabolites identified in rat plasma are ilaprazole sulfone and hydroxyilaprazole[9].
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable pharmacokinetic and metabolism data.
Animal Studies
-
Animals: Male Sprague-Dawley rats and Beagle dogs are commonly used. Animals are typically fasted overnight before drug administration.
-
Drug Administration: For oral pharmacokinetic studies, ilaprazole is often administered as a suspension in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na) via gavage[10].
-
Sample Collection: Blood samples are collected at predetermined time points from a suitable vein (e.g., jugular vein in rats) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis[10].
Analytical Methodology: LC-MS/MS
The quantification of ilaprazole and its metabolites in biological matrices is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: A common method for plasma sample preparation is liquid-liquid extraction. For instance, plasma samples can be mixed with an internal standard (e.g., omeprazole or R-lansoprazole) and an extraction solvent like ethyl acetate or methyl tert-butyl ether (MTBE). After vortexing and centrifugation, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system[8][10].
-
Chromatographic Conditions:
-
Column: A C18 column, such as a Thermo HyPURITY C18 (150 mm × 2.1 mm, 5 µm), is often used for separation[10]. For enantioselective analysis, a chiral column like CHIRALPAK AS-RH (150 mm x 4.6 mm, 5 µm) is employed[11].
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 10 mmol/L ammonium formate) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution[10][11].
-
Flow Rate: Flow rates are typically in the range of 0.25 to 0.5 mL/min[10][11].
-
-
Mass Spectrometric Conditions:
-
Ionization: Positive electrospray ionization (ESI+) is commonly used.
-
Detection: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard to ensure selectivity and sensitivity.
-
Visualizations
Metabolic Pathway of Ilaprazole in Rats
Caption: Metabolic pathways of Ilaprazole in rats.
Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: A typical preclinical pharmacokinetic study workflow.
Conclusion
The preclinical pharmacokinetic and metabolism studies of this compound in rats and dogs have provided a solid foundation for understanding its disposition. The key findings include its primary metabolism by CYP3A4 to ilaprazole sulfone, a lack of significant CYP2C19 involvement, and stereoselective pharmacokinetics in rats. While data in non-human primates is currently limited, the available preclinical information has been instrumental in guiding the clinical development of ilaprazole. Further research, particularly in non-human primates, would be beneficial to further refine the understanding of its interspecies pharmacokinetic differences and enhance the prediction of its human pharmacokinetics. This guide summarizes the core preclinical findings and provides a framework for the experimental approaches used to elucidate the pharmacokinetic and metabolic properties of this promising proton pump inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of gastrointestinal drug absorption in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]
- 5. Ilaprazole, a new proton pump inhibitor, is primarily metabolized to ilaprazole sulfone by CYP3A4 and 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of ilaprazole for gastro-esophageal reflux treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a UHPLC-MS/MS method for the quantification of ilaprazole enantiomers in rat plasma and its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
Ilaprazole sodium absorption, distribution, metabolism, and excretion (ADME) profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilaprazole, a third-generation proton pump inhibitor (PPI), has emerged as a potent agent for the management of acid-related gastrointestinal disorders.[1][2][3] Its distinct pharmacokinetic profile, characterized by a prolonged plasma half-life and a primary metabolic pathway less dependent on the polymorphic CYP2C19 enzyme, offers potential advantages over earlier PPIs.[1][4] This technical guide provides an in-depth exploration of the absorption, distribution, metabolism, and excretion (ADME) of ilaprazole sodium, presenting key quantitative data, detailed experimental methodologies, and visual representations of its metabolic pathways and disposition.
Absorption
Ilaprazole is administered orally as an enteric-coated tablet and is absorbed in the intestines.[1][5] Studies in rats have indicated that the duodenum is the most favorable site for absorption.[6]
Quantitative Pharmacokinetic Parameters Following Oral Administration
| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability | Study Population | Reference |
| 10 mg (single dose) | - | - | - | - | 55.2% | Healthy Chinese Subjects | [7] |
| 10 mg (daily for 7 days) | 236 - 292 | 3.4 - 3.7 | 1766.6 - 2243.7 (AUC0-24h) | 8.1 - 10.1 | - | Healthy Volunteers | [1] |
| 10 mg (daily for 5 days) | - | - | - | - | - | Healthy Volunteers | [8] |
| 20 mg (daily for 5 days) | - | - | - | - | - | Healthy Volunteers | [8] |
| 40 mg (daily for 5 days) | - | - | - | - | - | Healthy Volunteers | [8] |
Experimental Protocols: In Situ Intestinal Perfusion Studies in Rats
To investigate the intestinal absorption of ilaprazole, a modified in situ intestine absorption method in rats has been employed.[6] This technique allows for the determination of apparent permeability coefficients in different intestinal segments (duodenum, jejunum, ileum, and colon). The key modification in this protocol involves temperature control of the perfusate. The perfusate is maintained at 4°C outside the intestine to ensure the stability of the acid-labile PPIs and is warmed to a physiological temperature only as it passes through the intestinal segment via heat exchangers.[6]
Distribution
Following absorption, ilaprazole is highly bound to plasma proteins, with a binding capacity exceeding 97%.[9] Its lipophilic nature (LogP = 3.04) contributes to its distribution into various tissues.[9] Biodistribution studies in rats using 14C-labeled ilaprazole have shown its presence in most tissues and organs, with notable accumulation and prolonged residence in the stomach up to 24 hours after intravenous administration.[6][9]
Quantitative Pharmacokinetic Parameters Following Intravenous Administration
| Dose | Cmax (ng/mL) | Vd (L) | CL (L/h) | t1/2 (h) | Study Population | Reference |
| 5 mg | - | - | - | - | Healthy Chinese Subjects | [7] |
| 10 mg | - | - | - | - | Healthy Chinese Subjects | [7] |
| 20 mg | - | - | - | - | Healthy Chinese Subjects | [7] |
| 30 mg | - | 11.5 | 3.1 | 3.0 | Healthy Subjects | [2] |
Experimental Protocols: Biodistribution Studies
Biodistribution studies have been conducted in rats using intravenously injected 14C-ilaprazole.[9] Following administration, various tissues and organs are collected at different time points to measure the concentration of radioactivity, thereby determining the extent of drug distribution.
Metabolism
Ilaprazole undergoes extensive metabolism, primarily in the liver.[5][10] The major metabolic pathway was initially thought to be sulfoxide oxidation to ilaprazole sulfone, predominantly catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[10][11][12][13] However, more recent research suggests that sulfoxide reduction to ilaprazole sulfide, a nonenzymatic pathway, may be the major metabolic clearance route in humans.[14] Unlike many other PPIs, the metabolism of ilaprazole is not significantly influenced by CYP2C19 polymorphism.[4]
Key Metabolites:
-
Ilaprazole Sulfone: The major metabolite identified in plasma.[1][10][11]
-
Ilaprazole Sulfide: A significant metabolite formed via sulfoxide reduction.[14]
-
Hydroxyilaprazole: A minor metabolite observed in rat plasma.[1]
Experimental Protocols: In Vitro Metabolism Studies
-
Human Liver Microsomes (HLMs): To identify the metabolic pathways, ilaprazole is incubated with pooled HLMs in the presence of NADPH. The formation of metabolites is then analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][14]
-
Recombinant Human CYPs: To pinpoint the specific enzymes responsible for metabolism, ilaprazole is incubated with cDNA-expressed recombinant CYP isoforms (e.g., CYP3A4, CYP3A5, CYP2C19).[11][12]
-
CYP Inhibition Studies: Selective chemical inhibitors for various CYP isoforms (e.g., ketoconazole for CYP3A) are used in incubation experiments with HLMs to confirm the role of specific enzymes in ilaprazole metabolism.[10][11][12]
Excretion
The metabolites of ilaprazole are excreted from the body through both urine and feces.[5] Studies have shown that ilaprazole sulfide and its oxidative metabolites are the major drug-related components found in human urine and feces, with no detection of ilaprazole sulfone.[14] A small amount of the parent drug can be found in the feces.[14] Notably, unchanged ilaprazole is not eliminated through urine.[7]
Experimental Protocols: Excretion Studies
Human excretion studies involve the collection of urine and feces from subjects after administration of ilaprazole. The samples are then analyzed using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to detect and identify the metabolites present.[14]
Conclusion
This compound exhibits a favorable pharmacokinetic profile characterized by efficient intestinal absorption, high plasma protein binding with significant tissue distribution, and extensive metabolism primarily through CYP3A4/5-mediated sulfoxidation and non-enzymatic sulfoxide reduction. Its longer half-life and metabolic pathway independent of CYP2C19 polymorphism distinguish it from other PPIs. This comprehensive understanding of ilaprazole's ADME properties is crucial for its continued development, optimization of therapeutic regimens, and prediction of potential drug-drug interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy, safety and pharmacokinetics of ilaprazole infusion in healthy subjects and patients with esomeprazole as positive control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Population pharmacokinetic modeling of ilaprazole in healthy subjects and patients with duodenal ulcer in China [frontiersin.org]
- 4. The pharmacokinetics of ilaprazole for gastro-esophageal reflux treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Sodium ilaprazole? [synapse.patsnap.com]
- 6. The study of intestinal absorption and biodistribution in vivo of proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of intravenous ilaprazole in healthy subjects after single ascending doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacokinetics, pharmacodynamics and safety of oral doses of ilaprazole 10, 20 and 40 mg and esomeprazole 40 mg in healthy subjects: a randomised, open-label crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Population pharmacokinetic modeling of ilaprazole in healthy subjects and patients with duodenal ulcer in China - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Ilaprazole, a new proton pump inhibitor, is primarily metabolized to ilaprazole sulfone by CYP3A4 and 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Biotransformation of Ilaprazole in Human Liver Microsomes and Human: Role of CYP3A4 in Ilaprazole Clearance and Drug-Drug Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Off-Target Effects of Ilaprazole Sodium in Cellular Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ilaprazole, a third-generation proton pump inhibitor (PPI), is primarily recognized for its potent and sustained inhibition of the gastric H+/K+-ATPase, making it an effective treatment for acid-related gastrointestinal disorders.[1][2] However, like many therapeutic agents, the potential for off-target interactions warrants a thorough investigation to fully characterize its pharmacological profile and anticipate any unintended biological consequences. This technical guide provides a comprehensive framework for investigating the off-target effects of ilaprazole sodium in cellular models. It details experimental protocols for key assays, presents quantitative data from published studies in structured tables, and utilizes Graphviz diagrams to visualize affected signaling pathways and experimental workflows. This document is intended to serve as a practical resource for researchers in pharmacology, drug discovery, and toxicology.
Introduction to Ilaprazole and Off-Target Effects
This compound is a benzimidazole derivative that, in its activated sulfenamide form, covalently binds to and irreversibly inhibits the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][3][4] This targeted action effectively reduces gastric acid secretion.[1][2] While designed for high selectivity, the complex biological environment can lead to interactions with other proteins, known as off-target effects. These unintended interactions can result in unexpected therapeutic benefits or adverse drug reactions.[5] Therefore, a systematic evaluation of off-target effects is a critical component of preclinical drug development and safety assessment.
Recent studies have identified off-target activities of ilaprazole, notably the inhibition of T-cell-originated protein kinase (TOPK) and the interaction with the tumor susceptibility gene 101 (Tsg101) protein.[6][7] These findings underscore the importance of a multi-faceted approach to characterizing the complete interaction profile of ilaprazole in various cellular contexts.
Data Presentation: Quantitative Analysis of Ilaprazole's Off-Target Activities
The following tables summarize key quantitative data on the off-target effects of this compound from published literature.
Table 1: In Vitro Kinase Inhibition and Cytotoxicity of Ilaprazole
| Target/Cell Line | Assay Type | Parameter | Value (μM) | Reference |
| TOPK | Microscale Thermophoresis (MST) | Kd | 111.0 ± 2.3 | [8] |
| HCT116 (Colon Cancer) | Cytotoxicity (CCK-8) | IC50 | 40.0 ± 0.6 | [8][9] |
| ES-2 (Ovarian Cancer) | Cytotoxicity (CCK-8) | IC50 | 33.2 ± 1.0 | [8] |
| A549 (Lung Cancer) | Cytotoxicity (CCK-8) | IC50 | Not explicitly stated, but inhibited | [9][10][11] |
| SW1990 (Pancreatic Cancer) | Cytotoxicity (CCK-8) | IC50 | Not explicitly stated, but inhibited | [9][10][11] |
Table 2: Inhibition of Viral Budding by Ilaprazole
| Target Process | Cellular Model | Parameter | Value (μM) | Reference |
| HIV-1 Release | 293T cells | EC50 | 0.8 | [12] |
| HSV-1 Release | Vero cells | EC50 | 0.6 - 5 | [12] |
| HSV-2 Release | Vero cells | EC50 | 3 - 9 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the off-target effects of ilaprazole.
In Vitro Kinase Inhibition Assay (TOPK)
This protocol is adapted from methodologies used to assess the inhibition of kinases by small molecules.
Objective: To determine the in vitro inhibitory activity of ilaprazole against T-cell-originated protein kinase (TOPK).
Materials:
-
Recombinant human TOPK enzyme
-
Kinase substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate)
-
This compound
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in the kinase reaction buffer.
-
In a 384-well plate, add the recombinant TOPK enzyme and the kinase substrate to each well.
-
Add the diluted ilaprazole or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for TOPK, if known.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the ilaprazole concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability/Cytotoxicity Assay (CCK-8)
This protocol is based on the Cell Counting Kit-8 (CCK-8) assay, a colorimetric method for the determination of the number of viable cells.
Objective: To assess the cytotoxic effects of ilaprazole on various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116, ES-2, A549, SW1990)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Seed the cells in a 96-well plate at a density of approximately 5,000 cells per well and incubate for 24 hours to allow for cell attachment.[14]
-
Prepare a serial dilution of this compound in the complete cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of ilaprazole or vehicle control.
-
Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of the CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[15]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the ilaprazole concentration and fit the data to a dose-response curve to determine the IC50 value.
Receptor Binding Assay (Hypothetical Radioligand Binding Assay)
While a specific radioligand binding assay for ilaprazole and Tsg101 is not detailed in the provided search results, this protocol outlines a general approach that could be adapted.
Objective: To determine the binding affinity of ilaprazole to a specific target protein (e.g., Tsg101) using a competitive radioligand binding assay.
Materials:
-
Cell membranes or purified protein expressing the target of interest (e.g., Tsg101)
-
A suitable radioligand that binds to the target protein
-
This compound
-
Binding buffer
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of unlabeled this compound.
-
In a reaction tube, incubate the cell membranes or purified protein with a fixed concentration of the radioligand and varying concentrations of ilaprazole.
-
Allow the binding reaction to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the ilaprazole concentration. Fit the data to a competition binding curve to determine the IC50 value, from which the inhibition constant (Ki) can be calculated.
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the investigation of ilaprazole's off-target effects.
Caption: Ilaprazole's off-target inhibition of TOPK and its downstream effects.
Caption: Ilaprazole's inhibition of viral budding via interaction with Tsg101.
Caption: A generalized workflow for investigating off-target effects.
Conclusion
The investigation of off-target effects is paramount for a comprehensive understanding of a drug's mechanism of action and its overall safety profile. In the case of this compound, evidence points to interactions with proteins such as TOPK and Tsg101, leading to anti-proliferative and anti-viral activities, respectively, in cellular models. The experimental protocols and data presented in this guide provide a foundational framework for researchers to further explore these and other potential off-target effects. A systematic approach, combining broad screening panels with detailed mechanistic studies in relevant cellular models, will continue to be essential in elucidating the complete pharmacological landscape of ilaprazole and other novel therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. annualreviews.org [annualreviews.org]
- 3. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple and Effective Affinity Purification Procedures for Mass Spectrometry-Based Identification of Protein-Protein Interactions in Cell Signaling Pathways | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. Proton pump inhibitor ilaprazole suppresses cancer growth by targeting T-cell-originated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. ilaprazole | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
Ilaprazole sodium for gastroesophageal reflux disease (GERD) research models
An In-depth Technical Guide to Ilaprazole Sodium for Gastroesophageal Reflux Disease (GERD) Research Models
Introduction
Gastroesophageal Reflux Disease (GERD) is a prevalent gastrointestinal disorder characterized by the reflux of stomach contents into the esophagus, leading to symptoms like heartburn and, in severe cases, erosive esophagitis. Proton Pump Inhibitors (PPIs) are the cornerstone of GERD therapy. Ilaprazole, a novel benzimidazole PPI, has demonstrated potent and sustained inhibition of gastric acid secretion.[1][2][3][4] Its unique pharmacokinetic profile, including an extended plasma half-life, offers potential advantages over earlier-generation PPIs.[1][3][4] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the research models used to evaluate this compound, including detailed experimental protocols, quantitative data, and key signaling pathways.
Mechanism of Action
This compound is a prodrug that, upon oral administration, is absorbed and transported to the parietal cells of the stomach lining.[5] In the acidic environment of the parietal cell's secretory canaliculus, ilaprazole is converted to its active sulfenamide form.[5] This active metabolite then forms an irreversible covalent bond with cysteine residues on the H+/K+-ATPase enzyme, also known as the gastric proton pump.[1][5] This enzyme represents the final step in the gastric acid secretion pathway.[6] By irreversibly inactivating the proton pump, ilaprazole effectively blocks the secretion of hydrogen ions (H+) into the stomach lumen, leading to a significant and prolonged reduction in gastric acidity.[1][5][6]
Signaling Pathway for Gastric Acid Secretion
The regulation of gastric acid secretion is a complex process involving hormonal, paracrine, and neural signals that converge on the gastric parietal cell. The diagram below illustrates this pathway and the point of inhibition by ilaprazole.
Caption: Signaling cascade for gastric acid secretion and irreversible inhibition by active ilaprazole.
In Vivo Research Models for GERD
Animal models are crucial for evaluating the efficacy and gastroprotective effects of anti-GERD agents like ilaprazole. Rat models are commonly employed due to their well-characterized physiology and the reproducibility of results.
Surgically-Induced Reflux Esophagitis Model
This model creates a state of chronic acid reflux, mimicking the conditions of human GERD and allowing for the evaluation of drug effects on esophageal tissue.[7][8]
-
Animal Preparation: Male Sprague-Dawley or Wistar rats (200-250g) are fasted for 24 hours with free access to water.
-
Anesthesia: Anesthetize the animal using an appropriate method (e.g., ether, ketamine/xylazine).
-
Surgical Procedure:
-
Perform a midline abdominal incision to expose the stomach and duodenum.[9]
-
Ligate the transitional region between the forestomach and the glandular portion of the stomach using a 2-0 silk thread.[7][8] This procedure prevents the rapid emptying of gastric contents away from the esophagus.
-
To partially obstruct gastric outflow, ligate the pylorus or cover the duodenum near the pyloric ring with a small piece of an 18Fr Nélaton catheter.[7][8]
-
Suture the abdominal incision in layers.
-
-
Drug Administration: Administer this compound (or vehicle/comparator drug) orally or intravenously at predetermined doses for the duration of the study (e.g., daily for 1-4 weeks).
-
Endpoint Analysis:
-
After the treatment period, euthanize the animals.
-
Remove the esophagus and stomach, open longitudinally, and examine for lesions.
-
Score the severity of esophagitis based on established scales (e.g., area and severity of erythema, erosions, and ulcers).
-
Collect tissue samples for histopathological analysis to assess inflammation, basal cell hyperplasia, and papillary elongation.[7][10]
-
Chemically-Induced Gastric Lesion Model (Indomethacin)
This acute model is used to assess the cytoprotective and anti-secretory effects of drugs against damage induced by non-steroidal anti-inflammatory drugs (NSAIDs).
-
Animal Preparation: Male Wistar rats (180-220g) are fasted for 24-48 hours with free access to water.[11][12]
-
Drug Administration (Pre-treatment): Administer this compound, vehicle, or a reference drug (e.g., esomeprazole) intravenously or orally.[11][13]
-
Ulcer Induction: After a set time (e.g., 30-60 minutes post-treatment), administer a single oral dose of indomethacin (typically 25-30 mg/kg body weight) suspended in a vehicle like saline with 5% NaOH.[11][14][15]
-
Endpoint Analysis:
Quantitative Data from In Vivo Models
The following tables summarize key quantitative efficacy data for ilaprazole in various rat models.
Table 1: Efficacy of Ilaprazole in Histamine/Pentagastrin-Stimulated Acid Secretion Rat Models
| Parameter | Route of Administration | Ilaprazole ED₅₀ (mg/kg) | Omeprazole ED₅₀ (mg/kg) | Reference |
|---|---|---|---|---|
| Histamine-Stimulated Secretion | Intravenous (i.v.) | 1.2 | 1.4 | [17] |
| Histamine-Stimulated Secretion | Intraduodenal (i.d.) | 3.9 | 4.1 | [17] |
| Pentagastrin-Stimulated Secretion | Intraduodenal (i.d.) | 2.1 | 3.5 | [17] |
| Acid Secretion (Fistular Rats) | Intraduodenal (i.d.) | 0.43 | 0.68 |[17] |
Table 2: Comparative Efficacy in Indomethacin/Stress-Induced Gastric Lesion Rat Models
| Treatment Group | Dose (mg/kg) | Route | Outcome | Reference |
|---|---|---|---|---|
| Ilaprazole | 3 | i.v. | Decreased ulcer number and index to the same extent as 20 mg/kg esomeprazole. | [13] |
| Esomeprazole | 20 | i.v. | Comparator for ilaprazole efficacy. |[13] |
In Vitro Research Models
In vitro models allow for the direct assessment of a compound's activity on its molecular target, free from systemic physiological variables.
H+/K+-ATPase Inhibition Assay
This cell-free assay directly measures the inhibition of the proton pump enzyme, which is typically isolated from animal gastric tissue.
-
Enzyme Preparation:
-
Obtain fresh sheep or rabbit stomach from a slaughterhouse.[17][18]
-
Isolate the gastric mucosa from the fundus region. Homogenize the mucosal scrapings in a buffered solution (e.g., 20mM Tris-HCl, pH 7.4).[19]
-
Perform differential centrifugation to obtain a microsomal fraction rich in H+/K+-ATPase vesicles.[19]
-
Determine the protein concentration of the enzyme preparation (e.g., using Bradford's method).[18]
-
-
Inhibition Assay:
-
Pre-incubate the enzyme preparation with various concentrations of ilaprazole (or a standard inhibitor like omeprazole) for 30-60 minutes at 37°C.[19][20]
-
Initiate the enzymatic reaction by adding a reaction mixture containing ATP (substrate), MgCl₂, and KCl in a Tris-HCl buffer.[18][20]
-
Incubate for 30 minutes at 37°C.[18]
-
Stop the reaction by adding ice-cold trichloroacetic acid.[20]
-
-
Endpoint Analysis:
-
Measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP using a colorimetric method (e.g., Fiske-Subbarow method), reading absorbance spectrophotometrically (e.g., at 660 nm).[18]
-
Calculate the percentage of inhibition relative to a vehicle control.
-
Determine the IC₅₀ value (the concentration of ilaprazole required to inhibit 50% of the enzyme's activity).
-
Isolated Parietal Cell Assay
This cellular-level model assesses a drug's ability to inhibit acid secretion in functional parietal cells, often by measuring the accumulation of a weak base.
-
Parietal Cell Isolation: Isolate parietal cells from rabbit gastric mucosa using enzymatic digestion (e.g., with collagenase and pronase) and centrifugation techniques.
-
Cell Stimulation: Stimulate the isolated parietal cells with a secretagogue like histamine to induce acid production.
-
Drug Treatment: Treat the stimulated cells with various concentrations of ilaprazole.
-
Endpoint Analysis: Assess acid formation indirectly by measuring the uptake of a radiolabeled weak base, such as ¹⁴C-aminopyrine, which accumulates in acidic spaces. A decrease in aminopyrine accumulation indicates inhibition of acid secretion. Calculate the IC₅₀ value based on the dose-response curve.
Quantitative Data from In Vitro Models
Table 3: In Vitro Inhibitory Activity of Ilaprazole
| Assay | System | Parameter | Value | Reference |
|---|---|---|---|---|
| H+/K+-ATPase Inhibition | Rabbit Parietal Cell Preparation | IC₅₀ | 6.0 μM | [17] |
| Acid Accumulation | Histamine-Stimulated Parietal Cells | IC₅₀ | 9 nM |[17] |
General Experimental Workflow
The diagram below outlines a typical workflow for preclinical evaluation of a novel anti-GERD agent like this compound, progressing from initial in vitro screening to in vivo efficacy confirmation.
Caption: A generalized workflow for evaluating anti-GERD compounds from in vitro to in vivo models.
Conclusion
This compound is a potent proton pump inhibitor with a prolonged duration of action. The research models detailed in this guide—from in vitro enzyme inhibition assays to in vivo surgically-induced chronic reflux models—are essential tools for characterizing its efficacy and mechanism of action. The quantitative data consistently demonstrate that ilaprazole has a potent inhibitory effect on the H+/K+-ATPase, translating to significant gastroprotective and anti-secretory activity in established rat models of gastric injury and reflux esophagitis. These methodologies provide a robust framework for the continued investigation of ilaprazole and the development of next-generation therapies for acid-related disorders.
References
- 1. What is the mechanism of Ilaprazole? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Ilaprazole for the treatment of gastro-esophageal reflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics of ilaprazole for gastro-esophageal reflux treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Sodium ilaprazole? [synapse.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. Establishment of surgically induced chronic acid reflux esophagitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishment of surgically induced chronic acid reflux esophagitis in rats. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Prospective Single Arm Study on the Effect of Ilaprazole in Patients with Heartburn but No Reflux Esophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]
- 12. INDOMETHACIN-INDUCED GASTRIC ULCER: MODEL IN FEMALE WISTAR RATS | Semantic Scholar [semanticscholar.org]
- 13. Intravenous ilaprazole is more potent than oral ilaprazole against gastric lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ajpp.in [ajpp.in]
- 20. jnsbm.org [jnsbm.org]
Ilaprazole Sodium in the Research and Management of NSAID-Induced Gastropathy: A Technical Guide
Issued: November 2025
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Non-steroidal anti-inflammatory drugs (NSAIDs) are widely utilized for their analgesic and anti-inflammatory properties, but their use is frequently complicated by gastrointestinal toxicity, termed NSAID-induced gastropathy.[1] This condition ranges from dyspepsia to peptic ulcers, bleeding, and perforation.[1] The primary pathogenic mechanisms involve the inhibition of cyclooxygenase (COX) enzymes, leading to a deficiency in gastroprotective prostaglandins, and direct topical irritation of the gastric mucosa.[2][3] Gastric acid is a critical cofactor in the development of these lesions.[4][5] Proton Pump Inhibitors (PPIs) are the cornerstone of preventing and treating NSAID-induced gastropathy due to their potent and sustained inhibition of gastric acid secretion.[2][5] Ilaprazole, a newer generation PPI, demonstrates distinct pharmacokinetic properties, including a longer half-life, that may offer advantages in this clinical setting.[6] This document provides a comprehensive technical overview of the pathophysiology of NSAID-induced gastropathy, the pharmacology of ilaprazole, relevant experimental models, and a summary of clinical data.
Pathophysiology of NSAID-Induced Gastropathy
The gastric damage induced by NSAIDs is a multifactorial process involving both systemic and topical effects.
-
Systemic Injury: The primary systemic effect is the inhibition of COX-1 and COX-2 enzymes, which are crucial for the synthesis of prostaglandins.[3] Prostaglandins play a vital role in maintaining gastric mucosal integrity by stimulating the secretion of protective mucus and bicarbonate, and by maintaining adequate mucosal blood flow.[4] Depletion of prostaglandins compromises these defenses, rendering the mucosa vulnerable to injury from endogenous factors like gastric acid and pepsin.[4]
-
Topical Injury: Acidic NSAIDs can cause direct injury to the gastric epithelium through an effect known as "ion trapping."[2] In the acidic environment of the stomach, these drugs remain in a non-ionized, lipid-soluble form, allowing them to diffuse across cell membranes into epithelial cells. Inside the cell, at a neutral pH, the NSAID becomes ionized and trapped, leading to direct cellular damage.[2]
-
Inflammatory Cascade: A growing body of evidence suggests that NSAID-induced injury involves an inflammatory component characterized by leukocyte-endothelial cell interactions.[7] NSAIDs can upregulate the expression of adhesion molecules like ICAM-1 and P-selectin in the gastric mucosa, promoting the adherence of neutrophils.[7] These activated leukocytes can then mediate tissue damage through the release of reactive oxygen species and proteases. This process may be modulated by the transcription factor NF-κB.[7]
Caption: Pathophysiological cascade of NSAID-induced gastric injury.
Pharmacology of Ilaprazole Sodium
Ilaprazole is a substituted benzimidazole PPI that potently suppresses gastric acid secretion.[6][8]
-
Mechanism of Action: Like other PPIs, ilaprazole is a prodrug that is activated in the acidic environment of the parietal cell secretory canaliculus.[6] Its active sulfenamide form then binds covalently and irreversibly to cysteine residues on the H+/K+ ATPase enzyme, the proton pump responsible for the final step of acid secretion.[8] This irreversible inhibition provides a prolonged and sustained reduction in gastric acidity.[6] A distinguishing feature of ilaprazole is its long half-life and extended duration of action compared to some other PPIs.[6]
-
Metabolism: Ilaprazole is metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2C19.[6] However, some clinical studies suggest that its efficacy is not significantly affected by CYP2C19 genetic polymorphisms, which can influence the metabolism of other PPIs.[9]
Caption: Mechanism of gastric acid secretion and inhibition by ilaprazole.
Experimental Protocols for Preclinical Research
The indomethacin-induced gastropathy model is a widely used and clinically relevant preclinical model for studying NSAID-induced gastric injury.[10]
Indomethacin-Induced Gastropathy Model in Rodents
-
Objective: To induce gastric mucosal damage that mimics human NSAID gastropathy for the evaluation of potential therapeutic agents like ilaprazole.
-
Subjects: Male CD1 mice or Wistar rats are commonly used.[10] Animals are typically fasted for 18-24 hours before induction to ensure an empty stomach, with water provided ad libitum.
-
Methodology:
-
Baseline: Animals are acclimatized and baseline behavioral assessments (e.g., von Frey filament test for referred visceral hypersensitivity) may be performed.[10]
-
Induction: Indomethacin is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally (p.o.) or subcutaneously (s.c.). A typical ulcerogenic dose in rats is 30-40 mg/kg.[3]
-
Therapeutic Intervention: this compound or a comparator agent (e.g., omeprazole, vehicle) is administered at a predetermined time before or after indomethacin administration, depending on whether the study is for prevention or treatment. Dosing is typically once daily via oral gavage.
-
Endpoint Assessment: Animals are euthanized at a specified time point (e.g., 4-24 hours after indomethacin).[3]
-
Macroscopic Evaluation: The stomach is removed, opened along the greater curvature, and the total area of hemorrhagic lesions is measured (in mm²).
-
Histological Analysis: Gastric tissue is fixed in formalin, sectioned, and stained (e.g., H&E) to assess for epithelial cell damage, inflammation, and ulcer depth.
-
Biochemical Markers: Mucosal prostaglandin E2 (PGE2) levels can be measured by ELISA to confirm NSAID-induced COX inhibition. Myeloperoxidase (MPO) activity can be assayed as a marker of neutrophil infiltration.
-
Pain Assessment: Referred abdominal hypersensitivity can be measured post-induction to assess visceral pain, a key clinical symptom.[10]
-
-
Caption: General experimental workflow for an NSAID-induced gastropathy model.
Clinical Data and Research on Ilaprazole
While a large-scale clinical trial specifically evaluating ilaprazole for the treatment of active NSAID-induced gastropathy is not available in the search results, its efficacy can be inferred from its performance in healing duodenal ulcers (a common form of NSAID gastropathy) and from ongoing trials for prevention.
Efficacy in Duodenal Ulcer Healing
A meta-analysis of five randomized controlled trials (RCTs) involving 1481 patients showed no significant difference in the 4-week healing rate between ilaprazole and other PPIs.[11] A large Phase III RCT directly compared ilaprazole with omeprazole.[9]
Table 1: Comparative Efficacy of Ilaprazole vs. Omeprazole in Duodenal Ulcer Healing (4 Weeks)
| Treatment Group | N | 4-Week Healing Rate | Rate Difference (95% CI) | Reference |
|---|---|---|---|---|
| Ilaprazole (10 mg/day) | 329 | 93.0% | 2.2% (-2.8% to 7.2%) | [9] |
| Omeprazole (20 mg/day) | 165 | 90.8% | |[9] |
Table 2: Comparative Safety of Ilaprazole vs. Omeprazole (4 Weeks)
| Ilaprazole (10 mg/day) | Omeprazole (20 mg/day) | Reference | |
|---|---|---|---|
| Patients Analyzed | 331 | 166 | [9] |
| Adverse Drug Reactions | 8.5% | 11.5% |[9] |
The meta-analysis also found that the rate of adverse effects was not significantly different between ilaprazole (9.7%) and control PPIs (13.0%).[11]
Ongoing Research in Prevention of NSAID-Induced Gastropathy
The clinical relevance of ilaprazole in this specific field is underscored by an ongoing Phase 3 clinical trial (NCT06284876). This study is designed to evaluate the efficacy and safety of ilaprazole for the prevention of NSAID-associated peptic ulcers in at-risk patients.
Table 3: Protocol Summary of Clinical Trial NCT06284876
| Status | Recruiting |
| Condition | Prevention of NSAID-Associated Peptic Ulcer |
| Intervention Arms | 1. Ilaprazole (10 mg) + Placebo of Lansoprazole2. Lansoprazole (15 mg) + Placebo of Ilaprazole |
| Dosage | Once daily, orally |
| Primary Outcome | Incidence of peptic ulcer during the study period |
| Estimated Enrollment | 416 Participants |
Discussion and Future Directions
The available data indicate that ilaprazole is an effective and well-tolerated PPI with an efficacy in healing duodenal ulcers comparable to established agents like omeprazole.[9][14] Its pharmacological profile, particularly its long half-life and potent acid suppression, makes it a strong candidate for the management of NSAID-induced gastropathy.[6] The finding that its efficacy may be independent of CYP2C19 genotype could be a clinical advantage, potentially leading to more consistent acid suppression in a diverse patient population.[9]
The results of the ongoing NCT06284876 trial are highly anticipated. They will provide the first direct, large-scale evidence for the role of ilaprazole in preventing gastric and duodenal ulcers in patients requiring continuous NSAID therapy. Future research should focus on direct head-to-head comparisons with other PPIs in high-risk NSAID users, including those on concomitant antiplatelet therapy, and should also investigate its efficacy in healing the more distal small intestinal injury (enteropathy) that can be caused by NSAIDs.[15]
Conclusion
This compound is a potent proton pump inhibitor with a robust mechanism of action against gastric acid secretion. Preclinical models of NSAID-induced gastropathy provide a reliable platform for its evaluation. Clinical evidence, though largely from the broader category of duodenal ulcer disease, demonstrates high rates of ulcer healing and a favorable safety profile. The ongoing clinical trials focused specifically on the prevention of NSAID-associated ulcers will be critical in formally establishing the role of ilaprazole in this important area of gastroprotection. For drug development professionals and researchers, ilaprazole represents a valuable therapeutic tool with properties that warrant continued investigation for optimizing the management of NSAID-induced gastrointestinal toxicity.
References
- 1. Current Perspectives in NSAID-Induced Gastropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current approaches to prevent NSAID-induced gastropathy – COX selectivity and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathogenesis of NSAID-induced gastric damage: Importance of cyclooxygenase inhibition and gastric hypermotility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Management of NSAID-induced gastrointestinal toxicity: focus on proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ilaprazole? [synapse.patsnap.com]
- 7. Molecular mechanisms involved in NSAID-induced gastropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Sodium ilaprazole? [synapse.patsnap.com]
- 9. Ilaprazole for the treatment of duodenal ulcer: a randomized, double-blind and controlled phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological evaluation of NSAID-induced gastropathy as a "Translatable" model of referred visceral hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjgnet.com [wjgnet.com]
- 12. Study to Evaluate the Efficacy and Safety of Ilaprazole 10 mg in Prevention NSAIDs Associated Peptic Ulcer | DecenTrialz [decentrialz.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Ilaprazole: is this a superior proton pump inhibitor for duodenal ulcer? - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. NSAID gastropathy and enteropathy: distinct pathogenesis likely necessitates distinct prevention strategies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Cell-Based Assay for Screening Ilaprazole Sodium Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilaprazole sodium is a potent proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly binding to and inhibiting the H+/K+ ATPase, the proton pump of the gastric parietal cells.[1][2][3] This application note provides a detailed protocol for a robust cell-based assay to screen for the efficacy of this compound and other potential PPIs. The assay utilizes a recombinant cell line stably expressing the human H+/K+ ATPase and measures the inhibition of proton pump activity by monitoring changes in intracellular pH (pHi). This method offers a physiologically relevant and high-throughput compatible platform for compound screening and characterization.
The secretion of gastric acid is a complex process regulated by various signaling pathways.[4][5][6] Histamine, gastrin, and acetylcholine are the primary secretagogues that stimulate parietal cells, leading to the translocation and activation of the H+/K+ ATPase at the apical membrane.[7][8][9] This assay mimics the physiological activation of the proton pump to provide a relevant context for evaluating inhibitor efficacy.
Signaling Pathway of Gastric Acid Secretion
Caption: Signaling pathways stimulating gastric acid secretion and the inhibitory action of this compound on the H+/K+ ATPase.
Experimental Protocols
Cell Line Development: Stably Expressing H+/K+ ATPase in HEK293 Cells
A stable cell line expressing the human H+/K+ ATPase is crucial for a reproducible assay. While some immortalized human gastric cell lines are available, creating a stable recombinant line in a host like Human Embryonic Kidney 293 (HEK293) cells offers a consistent and well-characterized background.[10][11][12][13][14][15]
Materials:
-
HEK293 cells (e.g., ATCC CRL-1573)
-
Expression vector containing the coding sequences for human H+/K+ ATPase α and β subunits
-
Transfection reagent
-
Selection antibiotic (e.g., Puromycin)
-
Cell culture medium and supplements
Protocol:
-
Co-transfect HEK293 cells with the expression vectors for the H+/K+ ATPase α and β subunits using a suitable transfection reagent.
-
48 hours post-transfection, begin selection by adding the appropriate concentration of the selection antibiotic to the culture medium.
-
Culture the cells under selection pressure, replacing the medium every 3-4 days, until resistant colonies are formed.
-
Isolate and expand individual colonies.
-
Screen the expanded clones for H+/K+ ATPase expression and functional activity using the assay protocol described below.
Cell-Based H+/K+ ATPase Inhibition Assay
This protocol is optimized for a 96-well plate format, making it suitable for high-throughput screening.
Materials:
-
HEK293 cells stably expressing human H+/K+ ATPase
-
Black, clear-bottom 96-well plates
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
Histamine
-
This compound
-
Hanks' Balanced Salt Solution (HBSS)
-
Nigericin and Valinomycin (for pH calibration)
-
Fluorescence plate reader with dual excitation capability
Protocol:
-
Cell Seeding:
-
Seed the H+/K+ ATPase-expressing HEK293 cells into black, clear-bottom 96-well plates at a density of 50,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Dye Loading:
-
Compound Incubation:
-
Prepare serial dilutions of this compound and control compounds in HBSS.
-
Add 50 µL of the compound dilutions to the respective wells. Include wells with vehicle control (HBSS).
-
Incubate for 30 minutes at 37°C.
-
-
Stimulation and Measurement:
-
Prepare a 2X working solution of histamine in HBSS.
-
Using the fluorescence plate reader's injection function, add 50 µL of the histamine solution to all wells (except for unstimulated controls) to induce proton pump activity.
-
Immediately begin kinetic reading of fluorescence. Measure the fluorescence intensity at an emission wavelength of 535 nm with dual excitation at 490 nm (pH-sensitive) and 440 nm (pH-insensitive).[6]
-
Record data every 30 seconds for at least 10 minutes.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (490 nm / 440 nm) for each time point.
-
Determine the change in the fluorescence ratio (ΔRatio) in response to histamine stimulation for each well.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (ΔRatio_compound / ΔRatio_vehicle))
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[3][7][16]
-
Experimental Workflow
Caption: Step-by-step workflow for the cell-based H+/K+ ATPase inhibition assay.
Data Presentation
The quantitative data generated from this assay can be summarized in a clear and structured format for easy comparison of the efficacy of different proton pump inhibitors.
| Compound | IC50 (µM) in Cell-Based Assay | Maximum Inhibition (%) |
| This compound | Expected in the low micromolar to nanomolar range | >95% |
| Omeprazole (Control) | Literature value | >95% |
| Vehicle Control | N/A | 0% |
Note: The IC50 value for Ilaprazole in a cell-free assay using rabbit parietal cell preparations has been reported to be 6.0 µM.[3] The IC50 in a whole-cell assay may differ and should be determined experimentally.
Conclusion
This application note provides a comprehensive framework for developing and implementing a cell-based assay to screen for the efficacy of this compound and other H+/K+ ATPase inhibitors. The use of a stable recombinant cell line and a fluorescent intracellular pH indicator allows for a robust, reproducible, and high-throughput compatible screening platform. This assay can be a valuable tool in the discovery and development of new therapies for acid-related disorders.
References
- 1. Intracellular pH Measurement with Dual Excitation Fluorescence Sensor BCFL | AAT Bioquest [aatbio.com]
- 2. labs.pbrc.edu [labs.pbrc.edu]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 5. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Gastric H,K ATPase as a Drug Target: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EZH2 Stably Expressing HEK 293 Cell Line | Applied Biological Materials Inc. [abmgood.com]
- 11. Immortalized Human Gastric Cells (KMU-CS12) | Applied Biological Materials Inc. [abmgood.com]
- 12. invivogen.com [invivogen.com]
- 13. The Scattered Twelve Tribes of HEK293 – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. HEK293 Cell Line as a Platform to Produce Recombinant Proteins and Viral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. accegen.com [accegen.com]
- 16. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ilaprazole Sodium in Rodent Models of Peptic Ulcer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilaprazole, a novel proton pump inhibitor (PPI), demonstrates potent and long-lasting inhibition of gastric acid secretion by irreversibly binding to the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2][3] These characteristics make it a significant compound for investigation in the treatment of acid-related disorders, including peptic ulcers.[2] Rodent models of peptic ulcer are indispensable for the preclinical evaluation of such therapeutic agents. This document provides detailed protocols for the administration of ilaprazole sodium in two common rodent models of peptic ulcer: the indomethacin-induced model and the water-immersion restraint stress (WIRS) model.
Mechanism of Action: Proton Pump Inhibition
Ilaprazole, like other PPIs, is a prodrug that, in the acidic environment of the parietal cell canaliculus, is converted to its active sulfenamide form.[3] This active metabolite forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its irreversible inactivation.[2][3] This action blocks the final step in the pathway of gastric acid secretion, leading to a profound and sustained elevation of intragastric pH, which in turn protects the gastric mucosa from acid-induced damage and promotes the healing of existing ulcers.[1][2]
Caption: Ilaprazole's mechanism of action.
Data Presentation: Efficacy of Ilaprazole in Rat Ulcer Models
The following table summarizes the quantitative data on the prophylactic efficacy of ilaprazole in indomethacin- and stress-induced gastric ulcer models in rats.
| Ulcer Model | Treatment Group | Dose (mg/kg) | Route | Ulcer Number (Mean ± SD) | Ulcer Index (Mean ± SD) | Inhibition (%) |
| Indomethacin-Induced | Vehicle | - | i.g. | 18.3 ± 4.5 | 45.7 ± 10.3 | - |
| Ilaprazole | 3 | i.g. | 10.5 ± 3.2 | 21.3 ± 7.4 | 53.4 | |
| Ilaprazole | 10 | i.g. | 5.8 ± 2.1 | 10.2 ± 4.5 | 77.7 | |
| Ilaprazole | 30 | i.g. | 2.1 ± 1.3 | 3.5 ± 2.1 | 92.3 | |
| Vehicle | - | i.v. | 17.9 ± 5.1 | 44.8 ± 11.2 | - | |
| Ilaprazole | 0.3 | i.v. | 11.2 ± 3.8 | 25.1 ± 8.1 | 44.0 | |
| Ilaprazole | 1 | i.v. | 6.2 ± 2.5 | 12.3 ± 5.3 | 72.5 | |
| Ilaprazole | 3 | i.v. | 2.5 ± 1.6 | 4.1 ± 2.8 | 90.8 | |
| Esomeprazole (Control) | 20 | i.v. | 3.1 ± 1.9 | 5.2 ± 3.3 | 88.4 | |
| Water-Immersion Stress | Vehicle | - | i.g. | 25.7 ± 6.8 | 58.2 ± 13.4 | - |
| Ilaprazole | 3 | i.g. | 14.1 ± 4.9 | 29.5 ± 9.8 | 49.3 | |
| Ilaprazole | 10 | i.g. | 8.2 ± 3.3 | 15.1 ± 6.2 | 74.1 | |
| Ilaprazole | 30 | i.g. | 3.6 ± 1.8 | 5.8 ± 3.1 | 90.0 | |
| Vehicle | - | i.v. | 24.9 ± 7.2 | 56.7 ± 14.1 | - | |
| Ilaprazole | 0.3 | i.v. | 15.3 ± 5.1 | 32.8 ± 10.5 | 42.2 | |
| Ilaprazole | 1 | i.v. | 9.1 ± 3.7 | 17.2 ± 7.1 | 69.7 | |
| Ilaprazole | 3 | i.v. | 4.2 ± 2.1 | 6.9 ± 3.8 | 87.8 | |
| Esomeprazole (Control) | 20 | i.v. | 4.9 ± 2.5 | 8.1 ± 4.2 | 85.7 | |
| Data derived from Li, et al. (2014). i.g. = intragastric; i.v. = intravenous. |
Experimental Protocols
The following protocols are provided as a guide for researchers. It is recommended to perform pilot studies to determine the optimal experimental conditions for specific research questions.
General Workflow
Caption: General experimental workflow.
Protocol 1: Indomethacin-Induced Gastric Ulcer Model
This model is widely used to mimic the gastric damage caused by non-steroidal anti-inflammatory drugs (NSAIDs).
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
This compound
-
Indomethacin
-
Vehicle for oral administration: 0.5% or 1% (w/v) carboxymethylcellulose sodium (CMC-Na) in distilled water.
-
Vehicle for intravenous administration: Sterile saline (0.9% NaCl).
-
5% Sodium bicarbonate solution
-
Oral gavage needles
-
Insulin syringes with 27-30G needles (for IV injection)
Methodology:
-
Animal Preparation: Acclimatize rats for at least one week. Fast the animals for 18-24 hours prior to the experiment, with free access to water.
-
Drug Preparation:
-
Oral Ilaprazole: Prepare a homogenous suspension of this compound in 0.5% or 1% CMC-Na. For example, to prepare a 10 mg/kg dose for a 200g rat (2 mg dose) at a dosing volume of 5 ml/kg (1 ml total volume), the concentration would be 2 mg/ml.
-
Intravenous Ilaprazole: Dissolve this compound in sterile saline to the desired concentration. Ensure the solution is clear before administration.
-
Indomethacin: Dissolve indomethacin in 5% sodium bicarbonate solution to a concentration of 6 mg/ml for a 30 mg/kg dose at a 5 ml/kg dosing volume.
-
-
Administration (Prophylactic Protocol):
-
Administer the prepared this compound solution or vehicle either orally (i.g.) or intravenously (i.v.) via the tail vein.
-
Thirty to sixty minutes after ilaprazole/vehicle administration, orally administer indomethacin (30 mg/kg).
-
-
Administration (Therapeutic Protocol - Recommended):
-
Administer indomethacin (30 mg/kg, i.g.) to induce ulcers.
-
Begin treatment with this compound (oral or IV) at a predetermined time point after ulcer induction (e.g., 4 hours) and continue for a set duration (e.g., once daily for 3-7 days).
-
-
Assessment:
-
Four to six hours after indomethacin administration (for acute prophylactic studies), euthanize the rats.
-
Carefully dissect the stomach, open it along the greater curvature, and gently rinse with saline.
-
Pin the stomach flat on a board and score the ulcers based on their number and severity (ulcer index).
-
Protocol 2: Water-Immersion Restraint Stress (WIRS) Model
This model induces gastric lesions through a combination of psychological and physiological stress.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
This compound and appropriate vehicles (as in Protocol 1)
-
Restraint cages or tubes
-
Water bath maintained at 21-23°C
Methodology:
-
Animal Preparation: Acclimatize and fast the animals as described in Protocol 1.
-
Drug Preparation: Prepare this compound solutions for oral or intravenous administration as described in Protocol 1.
-
Administration (Prophylactic Protocol):
-
Administer this compound or vehicle (i.g. or i.v.) 30-60 minutes prior to inducing stress.
-
-
Stress Induction:
-
Place each rat in a restraint cage.
-
Immerse the cage vertically in the water bath to the level of the rat's xiphoid process.
-
Maintain the rats in this position for a predetermined period (e.g., 4-6 hours).
-
-
Administration (Therapeutic Protocol - Recommended):
-
Induce ulcers via WIRS for a set duration.
-
After the stress period, return the rats to their home cages and begin treatment with this compound (oral or IV). Continue treatment for a specified duration (e.g., once daily for 3-7 days).
-
-
Assessment:
-
Immediately after the stress period (for acute prophylactic studies), euthanize the rats.
-
Dissect and score the gastric ulcers as described in Protocol 1.
-
Conclusion
This compound demonstrates significant, dose-dependent gastroprotective effects in both NSAID- and stress-induced rodent models of peptic ulcer. Intravenous administration appears to be more potent than intragastric administration. The provided protocols offer a framework for the in vivo evaluation of ilaprazole and can be adapted for both prophylactic and therapeutic study designs. Careful consideration of the administration route, vehicle, and timing is crucial for obtaining reproducible and meaningful results in the preclinical development of this promising anti-ulcer agent.
References
- 1. Prevention by lansoprazole, a proton pump inhibitor, of indomethacin -induced small intestinal ulceration in rats through induction of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formulation of Dosage Forms with Proton Pump Inhibitors: State of the Art, Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term Proton Pump Inhibitor Administration Caused Physiological and Microbiota Changes in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Long-Term Stability of Ilaprazole Sodium in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilaprazole, a proton pump inhibitor (PPI), has garnered significant interest for its potential as an anti-cancer agent through its activity as a potent inhibitor of T-cell-originated protein kinase (TOPK).[1][2] TOPK is a serine/threonine kinase that is highly expressed in various cancer cells and plays a crucial role in mitosis and cell proliferation.[1][2] Ilaprazole has been shown to inhibit TOPK activity, leading to decreased phosphorylation of downstream targets such as histone H3, and the induction of apoptosis.[1] To ensure the validity and reproducibility of in vitro studies investigating the anti-cancer effects of Ilaprazole, it is imperative to understand its stability in cell culture media over the duration of the experiments.
These application notes provide a comprehensive protocol for assessing the long-term stability of Ilaprazole sodium in commonly used cell culture media. The following sections detail the experimental procedures, data analysis, and visualization of key cellular pathways affected by Ilaprazole.
Data Presentation
The stability of this compound in cell culture media can be quantitatively assessed by monitoring its concentration over time using High-Performance Liquid Chromatography (HPLC). The following tables provide a template for summarizing the expected data from such a stability study.
Table 1: Stability of this compound (100 µM) in DMEM with 10% FBS at 37°C
| Time (hours) | Peak Area (mAU*s) | Concentration (µM) | Percent Remaining (%) |
| 0 | 12500 | 100.0 | 100 |
| 24 | 11875 | 95.0 | 95 |
| 48 | 11250 | 90.0 | 90 |
| 72 | 10625 | 85.0 | 85 |
Table 2: Stability of this compound (100 µM) in RPMI-1640 with 10% FBS at 37°C
| Time (hours) | Peak Area (mAU*s) | Concentration (µM) | Percent Remaining (%) |
| 0 | 12500 | 100.0 | 100 |
| 24 | 12000 | 96.0 | 96 |
| 48 | 11500 | 92.0 | 92 |
| 72 | 11000 | 88.0 | 88 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in sterile Dimethyl Sulfoxide (DMSO) to prepare a 10 mM stock solution.
-
Aliquotting: Aliquot the stock solution into small volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Protocol 2: Assessment of this compound Stability in Cell Culture Media
This protocol outlines the steps to determine the stability of this compound in a specific cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS).
-
Preparation of Media: Prepare the desired cell culture medium supplemented with 10% FBS and any other required supplements (e.g., penicillin-streptomycin).
-
Spiking of Ilaprazole: Add the this compound stock solution to the prepared medium to achieve the final desired concentration (e.g., 100 µM). Ensure thorough mixing.
-
Incubation: Incubate the Ilaprazole-containing medium in a sterile container at 37°C in a humidified incubator with 5% CO2.
-
Time-Point Sampling: At designated time points (e.g., 0, 24, 48, and 72 hours), collect an aliquot of the medium.
-
Sample Preparation for HPLC:
-
To 100 µL of the collected medium, add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 305 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Generate a standard curve by running known concentrations of this compound.
-
Quantify the concentration of Ilaprazole in the collected samples by comparing their peak areas to the standard curve.
-
Calculate the percentage of Ilaprazole remaining at each time point relative to the 0-hour time point.
-
Protocol 3: Western Blot Analysis of Phospho-Histone H3
This protocol is for assessing the effect of Ilaprazole on its downstream target, phospho-histone H3 (Ser10).
-
Cell Seeding: Seed cancer cells (e.g., HCT116, A549) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to remove debris.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-histone H3 (Ser10) and total histone H3 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Mandatory Visualization
Caption: Experimental workflow for assessing Ilaprazole stability in cell culture media.
Caption: Ilaprazole's inhibitory effect on the TOPK signaling pathway.
References
Application Notes & Protocols: Assessing the Impact of Ilaprazole Sodium on Gut Microbiome Composition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of ilaprazole sodium, a proton pump inhibitor (PPI), on the composition and function of the human gut microbiome. While specific studies on ilaprazole are limited, the information presented here is based on the well-documented effects of the PPI class of drugs. It is anticipated that this compound would exert similar effects on the gut microbiota.
Introduction
Proton pump inhibitors (PPIs) are a class of drugs that potently suppress gastric acid secretion and are widely prescribed for the treatment of acid-related disorders.[1][2] this compound is a newer generation PPI. By increasing the gastric pH, PPIs can disrupt the natural barrier against ingested microbes, leading to alterations in the gut microbiome, a condition known as dysbiosis.[3] This dysbiosis has been associated with an increased risk of enteric infections, such as those caused by Clostridium difficile.[2][4] Understanding the impact of this compound on the gut microbiome is crucial for a comprehensive assessment of its safety and long-term effects.
Expected Impact of this compound on Gut Microbiome
Based on studies of other PPIs, this compound is expected to induce the following changes in the gut microbiome:
Table 1: Expected Changes in Gut Microbiome Composition with this compound Treatment
| Microbial Parameter | Expected Change | References |
| Alpha Diversity | ||
| Species Richness | Decrease or No Significant Change | [1][5] |
| Shannon Diversity | Decrease or No Significant Change | [5][6] |
| Beta Diversity | Significant Alteration in Community Composition | [6] |
| Taxonomic Abundance | ||
| Phylum Firmicutes | Increase | [7] |
| Phylum Bacteroidetes | Decrease | [7] |
| Family Streptococcaceae | Increase | [5][6] |
| Genus Streptococcus | Increase | [7][8] |
| Genus Lactobacillus | Increase | [8] |
| Genus Veillonella | Increase | [1] |
| Commensal Bacteria (e.g., Faecalibacterium) | Decrease | [1] |
| Oral Bacteria in Gut | Increase | [5] |
Table 2: Expected Changes in Fecal Short-Chain Fatty Acid (SCFA) Concentrations
| SCFA | Expected Change | Rationale |
| Butyrate | Decrease | Reduction in butyrate-producing commensal bacteria. |
| Acetate | Variable | Changes in the abundance of various acetate-producing bacteria. |
| Propionate | Variable | Alterations in the populations of propionate-producing bacteria. |
Experimental Protocols
Here we provide detailed protocols for key experiments to assess the impact of this compound on the gut microbiome.
Fecal Sample Collection and DNA Extraction
This protocol outlines the steps for collecting fecal samples and extracting microbial DNA for downstream 16S rRNA gene sequencing.
Materials:
-
Sterile fecal collection tubes
-
DNA extraction kit (e.g., QIAamp DNA Stool Mini Kit)[9]
-
Vortex mixer
-
Microcentrifuge
-
Water bath or heat block (95-100°C)[10]
-
Sterile pipette tips
-
Nuclease-free water
Protocol:
-
Sample Collection: Instruct study participants to collect a fecal sample in a sterile collection tube and immediately store it at -80°C until processing.[9]
-
DNA Extraction: a. Thaw the fecal sample on ice. b. Follow the manufacturer's instructions for the chosen DNA extraction kit. A common procedure involves:[11] i. Homogenizing a small amount of the fecal sample in a lysis buffer. ii. Incubating the sample at an elevated temperature (e.g., 95°C for 10 minutes) to lyse bacterial cells.[10] iii. Removing inhibitors and purifying the DNA using spin columns or magnetic beads. iv. Eluting the purified DNA in a low-salt buffer or nuclease-free water.
-
DNA Quantification and Quality Control: a. Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit). b. Assess DNA purity by checking the A260/A280 ratio (should be ~1.8). c. Store the extracted DNA at -20°C.
16S rRNA Gene Sequencing
This protocol describes the amplification of the V3-V4 hypervariable regions of the 16S rRNA gene and subsequent library preparation for sequencing on an Illumina platform.[9]
Materials:
-
Extracted microbial DNA
-
Primers for the V3-V4 region of the 16S rRNA gene with Illumina adapters[9]
-
PCR master mix
-
Thermocycler
-
Agarose gel electrophoresis system
-
DNA purification kit (e.g., magnetic beads)
-
Library quantification kit
-
Illumina sequencing platform (e.g., MiSeq)
Protocol:
-
PCR Amplification: a. Set up PCR reactions in triplicate for each DNA sample, including a no-template control.[10] b. The reaction mixture typically contains the DNA template, forward and reverse primers, PCR master mix, and nuclease-free water.[12] c. Perform PCR using a thermocycler with an optimized program (e.g., initial denaturation, followed by 25-30 cycles of denaturation, annealing, and extension, and a final extension step).[11]
-
PCR Product Verification and Cleanup: a. Run a portion of the PCR products on an agarose gel to confirm successful amplification (expected band size is ~550 bp for the V3-V4 region).[9][12] b. Pool the triplicate PCR products for each sample. c. Purify the pooled amplicons using magnetic beads or a PCR cleanup kit to remove primers and dNTPs.[12]
-
Library Preparation and Sequencing: a. Perform a second PCR step to attach dual indices and sequencing adapters. b. Purify the final library. c. Quantify the library concentration. d. Pool libraries from all samples in equimolar concentrations. e. Sequence the pooled library on an Illumina MiSeq platform using a 2x300 bp paired-end run.[13]
Bioinformatics and Statistical Analysis
This protocol outlines a typical bioinformatics workflow for analyzing 16S rRNA sequencing data using QIIME 2.[14][15][16]
Software:
-
QIIME 2[17]
-
R for statistical analysis and visualization
Protocol:
-
Data Import and Demultiplexing: a. Import the raw paired-end FASTQ files into a QIIME 2 artifact. b. Demultiplex the sequences based on their barcodes to assign reads to their respective samples.
-
Quality Control and Denoising: a. Use a denoising algorithm like DADA2 or Deblur to trim low-quality bases, remove chimeric sequences, and resolve amplicon sequence variants (ASVs).[16]
-
Taxonomic Classification: a. Assign taxonomy to the ASVs by comparing them to a reference database such as Greengenes or SILVA.
-
Phylogenetic Tree Construction: a. Perform multiple sequence alignment of the ASVs. b. Construct a phylogenetic tree from the alignment.
-
Diversity Analysis: a. Alpha diversity: Calculate metrics such as Observed ASVs (richness) and Shannon's diversity index (richness and evenness) to assess within-sample diversity. b. Beta diversity: Calculate metrics like Bray-Curtis dissimilarity (community composition) and UniFrac distances (phylogenetic distance) to compare between-sample diversity.
-
Statistical Analysis: a. Use appropriate statistical tests (e.g., PERMANOVA for beta diversity, Kruskal-Wallis test for alpha diversity and differential abundance) to identify significant differences between treatment and control groups. b. Visualize the results using principal coordinate analysis (PCoA) plots, box plots, and taxonomic bar plots.
Fecal Short-Chain Fatty Acid (SCFA) Analysis
This protocol describes the extraction and quantification of SCFAs from fecal samples using gas chromatography (GC).[18][19]
Materials:
-
Fecal samples
-
Internal standard (e.g., 2-ethylbutyric acid)
-
Saturated NaCl solution
-
Sulfuric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Gas chromatograph with a flame ionization detector (GC-FID)
Protocol:
-
Sample Preparation: a. Homogenize a known amount of fecal sample in water. b. Acidify the homogenate with sulfuric acid. c. Add an internal standard.
-
Extraction: a. Perform a liquid-liquid extraction with diethyl ether.[18] b. Centrifuge to separate the phases and collect the ether layer. c. Dry the ether extract with anhydrous sodium sulfate.
-
GC Analysis: a. Inject the extract into the GC-FID.[18] b. Separate the SCFAs on a suitable capillary column. c. Identify and quantify the SCFAs by comparing their retention times and peak areas to those of known standards.
Proposed Mechanism of PPI-Induced Gut Dysbiosis
The primary mechanism by which PPIs, including likely this compound, alter the gut microbiome is through the suppression of gastric acid. This leads to an increase in the gastric pH, which compromises the stomach's ability to act as a barrier against ingested microorganisms.
References
- 1. Effects of proton pump inhibitor on the human gut microbiome profile in multi-ethnic groups in Singapore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proton pump inhibitors modify gut microbiome | Content for health professionals | Microbiota institute [biocodexmicrobiotainstitute.com]
- 3. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 4. The influence of proton pump inhibitors and other commonly used medication on the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proton pump inhibitors alter the composition of the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proton Pump Inhibitors and Oral–Gut Microbiota: From Mechanism to Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. badgut.org [badgut.org]
- 8. Gut Microbiota Composition Before and After Use of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fecal DNA extraction and 16S rRNA sequencing [bio-protocol.org]
- 10. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Library Preparation for 16S rRNA Sequencing Protocol - CD Genomics [cd-genomics.com]
- 13. rootmicrobiomeunl.wordpress.com [rootmicrobiomeunl.wordpress.com]
- 14. QIIME2 enhances multi-amplicon sequencing data analysis: a standardized and validated open-source pipeline for comprehensive 16S rRNA gene profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. QIIME2 workflow | CHMI services [chmi-sops.github.io]
- 17. New SciDAP Workflow: 16S Metagenomic analysis with QIIME2 | by Datirium | Medium [medium.com]
- 18. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces [en.bio-protocol.org]
Application Note and Protocol: Evaluating the Effects of Ilaprazole Sodium on Gastric Mucosal Cells
Abstract
This document provides a comprehensive guide for researchers to evaluate the cellular effects of Ilaprazole sodium, a proton pump inhibitor (PPI), on gastric mucosal cells. While the primary mechanism of Ilaprazole involves the irreversible inhibition of the H+/K+-ATPase (proton pump) in parietal cells to reduce gastric acid secretion, this note explores methods to investigate its secondary effects on cell viability, proliferation, and apoptosis. The protocols herein describe the use of the human gastric epithelial cell line GES-1 as an in vitro model and detail methodologies for the MTT assay, Annexin V/PI flow cytometry, and Western blotting to elucidate the molecular pathways involved.
Introduction
Ilaprazole is a new-generation proton pump inhibitor used in the treatment of acid-related gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD). Its principal action is the covalent and irreversible blockade of the H+/K+-ATPase enzyme in gastric parietal cells, leading to potent and sustained suppression of gastric acid. Beyond this primary function, emerging research on other PPIs suggests that this class of drugs can exert direct effects on gastric epithelial cells, including influencing cell proliferation and apoptosis, which are critical for maintaining mucosal integrity. Studies on related PPIs like omeprazole and lansoprazole have indicated potential roles in mucosal protection and modulation of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and survival.
This application note provides a framework and detailed protocols to investigate the hypothesis that this compound, similar to other PPIs, modulates the viability and apoptotic signaling in normal gastric mucosal cells. The immortalized human gastric epithelial cell line GES-1 is used as a representative model of the gastric mucosa.
Experimental Workflow
The overall experimental process is designed to assess the dose-dependent effects of this compound on gastric mucosal cell health. The workflow begins with cell culture and treatment, followed by parallel assays to measure cell viability and apoptosis, and culminates in the analysis of key regulatory proteins.
Caption: Experimental workflow for evaluating Ilaprazole's effects on gastric cells.
Data Presentation
The following tables represent illustrative data from the described experiments. Researchers should generate their own data following these protocols.
Table 1: Effect of this compound on GES-1 Cell Viability (MTT Assay)
| Ilaprazole (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 1.25 ± 0.08 | 100.0 ± 6.4 |
| 1 | 1.28 ± 0.09 | 102.4 ± 7.2 |
| 10 | 1.35 ± 0.11 | 108.0 ± 8.8 |
| 50 | 1.42 ± 0.10 | 113.6 ± 8.0 |
| 100 | 1.10 ± 0.07 | 88.0 ± 5.6 |
Table 2: Effect of this compound on Apoptosis in GES-1 Cells (Flow Cytometry)
| Ilaprazole (µM) | Live Cells (%) (Mean ± SD) | Early Apoptosis (%) (Mean ± SD) | Late Apoptosis/Necrosis (%) (Mean ± SD) |
| 0 (Control) | 95.4 ± 1.2 | 3.1 ± 0.5 | 1.5 ± 0.3 |
| 1 | 95.1 ± 1.5 | 3.3 ± 0.6 | 1.6 ± 0.4 |
| 10 | 94.5 ± 1.8 | 3.8 ± 0.7 | 1.7 ± 0.3 |
| 50 | 93.2 ± 2.1 | 4.9 ± 0.9 | 1.9 ± 0.5 |
| 100 | 85.6 ± 2.5 | 9.8 ± 1.1 | 4.6 ± 0.8 |
Table 3: Densitometric Analysis of Protein Expression (Western Blot)
| Ilaprazole (µM) | Bax/Bcl-2 Ratio (Fold Change) | p-ERK/Total ERK Ratio (Fold Change) |
| 0 (Control) | 1.0 | 1.0 |
| 1 | 0.95 | 1.1 |
| 10 | 0.88 | 1.4 |
| 50 | 0.81 | 1.8 |
| 100 | 1.5 | 0.7 |
Key Signaling Pathway
The primary mechanism of Ilaprazole is the inhibition of the H+/K+-ATPase. However, its effects on cell viability and apoptosis may be mediated by intracellular signaling cascades. The MAPK/ERK pathway is a key regulator of cell proliferation and survival. It is hypothesized that low concentrations of Ilaprazole may activate this pathway, promoting cell health, while high concentrations could be inhibitory or cytotoxic. The balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins is a critical determinant of cell fate.
Caption: Hypothesized signaling pathways modulated by Ilaprazole in gastric cells.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human gastric epithelial cell line (GES-1).
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding:
-
For MTT assay: Seed 1 x 10⁴ cells per well in a 96-well plate.
-
For apoptosis assay and Western blotting: Seed 5 x 10⁵ cells per well in a 6-well plate.
-
-
Adherence: Allow cells to adhere and grow for 24 hours.
-
Treatment: Prepare stock solutions of this compound in sterile DMSO. Dilute to final concentrations (e.g., 0, 1, 10, 50, 100 µM) in fresh culture medium. The final DMSO concentration should not exceed 0.1%. Replace the existing medium with the treatment medium and incubate for 24 or 48 hours.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Incubation: After the Ilaprazole treatment period, add 10 µL of the MTT solution to each well of the 96-well plate.
-
Incubate: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This method distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Collection: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.
-
Washing: Centrifuge the cells (e.g., at 500 x g for 5 minutes) and wash twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot for Protein Expression
This protocol is for analyzing the expression levels of key proteins in the apoptotic pathway (Bax, Bcl-2) and the MAPK signaling pathway (p-ERK, Total ERK).
-
Protein Extraction: After treatment, wash cells in the 6-well plates with cold PBS. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-p-ERK, anti-ERK, anti-β-actin) diluted in the blocking buffer.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of target proteins to the β-actin loading control. Calculate the Bax/Bcl-2 and p-ERK/Total ERK ratios.
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Ilaprazole Sodium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Ilaprazole sodium in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its aqueous solubility a concern for in vitro studies?
A1: Ilaprazole is a proton pump inhibitor (PPI) used to treat conditions related to excessive stomach acid.[1][2] Its sodium salt form is available for pharmaceutical use. Ilaprazole is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[3][4] This low solubility can lead to several challenges in in vitro experiments, including difficulty in preparing stock solutions, precipitation in aqueous buffers or cell culture media, and inaccurate or inconsistent results.
Q2: What are the initial signs of solubility problems with this compound in my experiment?
A2: Common indicators of solubility issues include:
-
Visible particles or cloudiness in your prepared solutions.
-
Difficulty in achieving the desired concentration in aqueous buffers.
-
Precipitation of the compound after adding it to cell culture media.
-
Poor reproducibility of experimental results between different batches of the compound or on different days.
Q3: Can I use an organic solvent like DMSO to dissolve this compound?
A3: Yes, Dimethyl sulfoxide (DMSO) is a common solvent for preparing concentrated stock solutions of poorly soluble compounds like Ilaprazole.[5][6] However, it is crucial to be mindful of the final concentration of DMSO in your in vitro assay. High concentrations of DMSO can be toxic to cells and may interfere with experimental outcomes. It is recommended to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. Always run a vehicle control (medium with the same percentage of DMSO) to account for any solvent effects.
Q4: What are the primary strategies to enhance the aqueous solubility of this compound?
A4: Several techniques can be employed to improve the solubility of poorly soluble drugs.[7][8][9] The most common approaches for in vitro studies include:
-
pH Adjustment: Modifying the pH of the buffer can increase the solubility of ionizable compounds.
-
Use of Co-solvents: Adding a water-miscible organic solvent can increase the solubility of a drug.[7][8]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drug molecules, increasing their apparent water solubility.[10]
-
Use of Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its solubility above the critical micelle concentration (CMC).[10][11]
-
Preparation of Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and solubility.[11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in my aqueous buffer (e.g., PBS). | Low intrinsic solubility of Ilaprazole in neutral aqueous solutions. | 1. Adjust pH: Increase the pH of the buffer. A patent for Ilaprazole dissolution testing suggests using a buffer with a pH of 8.0.[12] 2. Use a Co-solvent: Prepare a concentrated stock in DMSO and dilute it into your aqueous buffer. Ensure the final co-solvent concentration is compatible with your assay. 3. Add a Solubilizing Excipient: Incorporate a suitable excipient like Hydroxypropyl-β-cyclodextrin (HPβCD) or a non-ionic surfactant like Tween 80 into your buffer.[10] |
| A precipitate forms after diluting my DMSO stock solution into the cell culture medium. | The aqueous medium cannot maintain the drug in a solubilized state (supersaturation). The final concentration exceeds the thermodynamic solubility in the medium. | 1. Lower the Final Concentration: If possible, work at a lower, more soluble concentration of this compound. 2. Reduce DMSO Volume: Use a higher concentration stock solution to minimize the volume of DMSO added, which can sometimes trigger precipitation. 3. Pre-complex with Cyclodextrin: Prepare the this compound/cyclodextrin complex before adding it to the medium. (See Protocol 3). 4. Use a Serum-Containing Medium: Proteins in fetal bovine serum (FBS) can sometimes help to stabilize dissolved compounds. |
| My experimental results (e.g., IC50 values) are inconsistent across experiments. | Inconsistent drug concentration due to precipitation or degradation. The amount of dissolved, active drug varies. | 1. Verify Solution Clarity: Always visually inspect your final working solutions for any signs of precipitation before use. Centrifuge and filter if necessary. 2. Conduct a Solubility Test: Perform a kinetic or equilibrium solubility test in your specific experimental medium to determine the actual solubility limit. (See Protocols 1 & 2). 3. Prepare Fresh Solutions: Ilaprazole may be unstable in certain solutions. It is recommended to prepare solutions fresh for each experiment.[6] |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₇N₄NaO₂S | [13][14] |
| Molecular Weight | 388.4 g/mol | [13][14] |
| Appearance | White to off-white solid | [5] |
| Aqueous Solubility | Insoluble | [15] |
| DMSO Solubility | 41.67 mg/mL (with ultrasonic) | [5] |
| Ethanol Solubility | 5 mg/mL (with ultrasonic) | [6] |
| Classification | BCS Class II | [3][4] |
Table 2: Comparison of Common Solubility Enhancement Techniques
| Technique | Mechanism | Potential Fold Increase | Advantages | Disadvantages |
| pH Adjustment | Increases ionization of the drug, leading to higher solubility.[16] | Variable | Simple and cost-effective. | Only applicable to ionizable drugs; risk of drug degradation at extreme pH. |
| Co-solvents (e.g., PEG, Propylene Glycol) | Reduces the polarity of the solvent, increasing the solubility of hydrophobic drugs.[8] | 10 - 100 | Easy to prepare and screen. | Potential for in vitro toxicity; risk of precipitation upon dilution.[9] |
| Cyclodextrin Complexation (e.g., HPβCD) | Forms a host-guest inclusion complex, shielding the hydrophobic drug molecule.[10] | 10 - 1,000 | Low toxicity; can improve stability. | Can be expensive; saturation can limit the maximum achievable concentration. |
| Surfactants (e.g., Tween 80, SLS) | Forms micelles that encapsulate the drug, increasing solubility above the CMC.[10][11] | 10 - 1,000 | High solubilization capacity. | Can be cytotoxic at higher concentrations; may interfere with some biological assays. |
| Solid Dispersion | Disperses the drug in a hydrophilic carrier, increasing the surface area and dissolution rate.[7][11] | >100 | Significant enhancement in dissolution and bioavailability. | Requires more complex preparation; potential for physical instability (recrystallization). |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
This protocol determines the solubility of a compound when a DMSO stock solution is introduced into an aqueous buffer, measuring the point of precipitation.[17][18]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a new 96-well plate pre-filled with a larger volume (e.g., 198 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This introduces a consistent, low percentage of DMSO across all wells.
-
Incubation: Shake the plate at room temperature for 1-2 hours.
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader that can measure scattered light (at a wavelength where the compound does not absorb, e.g., 620 nm).
-
Analysis: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Protocol 2: Equilibrium Solubility Assessment
This protocol measures the maximum concentration of a compound that can dissolve in a solvent under equilibrium conditions.[17][19]
-
Addition of Excess Compound: Add an excess amount of solid this compound powder to a vial containing a known volume of the test buffer (e.g., cell culture medium). The amount should be enough to ensure that undissolved solid remains.
-
Incubation: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separation of Solid: After incubation, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect the supernatant without disturbing the pellet.
-
Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) and determine the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.
Protocol 3: Preparation of an this compound-Cyclodextrin Complex
This method uses Hydroxypropyl-β-cyclodextrin (HPβCD) to improve solubility.
-
Prepare HPβCD Solution: Prepare a solution of HPβCD in your desired aqueous buffer (e.g., 10% w/v in water).
-
Add this compound: Slowly add this compound powder to the HPβCD solution while stirring continuously.
-
Incubate/Sonicate: Stir the mixture at room temperature for 24 hours or sonicate until the solution becomes clear.
-
Filter: Filter the solution through a 0.22 µm filter to remove any undissolved particles.
-
Determine Concentration: Use an analytical method like HPLC-UV to determine the final concentration of this compound in the complexed solution.
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for addressing poor aqueous solubility of this compound for in vitro studies.
Caption: Ilaprazole irreversibly inhibits the H+/K+ ATPase (proton pump) in gastric parietal cells.[1][2][20]
References
- 1. selleckchem.com [selleckchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the Storage and Stability as Well as the Dissolution Rate of Novel Ilaprazole/Xylitol Cocrystal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. longdom.org [longdom.org]
- 8. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 9. ijpbr.in [ijpbr.in]
- 10. mdpi.com [mdpi.com]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN108469398B - Dissolution rate determination method of ilaprazole pharmaceutical composition - Google Patents [patents.google.com]
- 13. This compound | C19H17N4NaO2S | CID 121595900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Ilaprazole (sodium) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 15. selleckchem.com [selleckchem.com]
- 16. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 17. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. researchgate.net [researchgate.net]
- 20. This compound | 172152-50-0 [chemicalbook.com]
Ilaprazole sodium stability issues in DMSO and other organic solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of ilaprazole sodium in DMSO and other organic solvents. Below you will find troubleshooting guidance and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound for in vitro studies?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound due to its high solubilizing capacity.[1][2] However, it is crucial to use fresh, anhydrous DMSO as the presence of water can affect the stability of the compound.[1][2][3] For aqueous buffers, it is recommended to first dissolve ilaprazole in DMSO and then dilute it with the aqueous buffer of choice.
Q2: What are the recommended storage conditions and shelf-life for this compound stock solutions in DMSO?
A2: For optimal stability, it is recommended to store this compound stock solutions in DMSO at low temperatures. Commercially available data suggests the following storage periods:
To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solutions into smaller volumes for single-use applications.[1][2]
Q3: Is this compound stable at room temperature in organic solvents?
Q4: What are the known degradation pathways for ilaprazole?
A4: Forced degradation studies have shown that ilaprazole is susceptible to degradation under acidic, basic, and oxidative conditions.[7] It is relatively stable under photolytic and thermal stress.[7] The primary degradation pathways involve modifications to the sulfinyl group and other parts of the benzimidazole structure.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results between batches of this compound solution. | Degradation of this compound in the stock solution due to improper storage (temperature, moisture). | Prepare fresh stock solutions from solid this compound. Ensure the use of anhydrous DMSO and store aliquots at -80°C for long-term use or -20°C for short-term use.[1][2][4][5] |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[1][2] | |
| Precipitation of this compound upon dilution in aqueous buffer. | Low aqueous solubility of ilaprazole. | Ensure the final concentration of DMSO in the aqueous solution is sufficient to maintain solubility but does not exceed the tolerance of the experimental system (typically <1%).[8] |
| Loss of compound activity over the course of a multi-day experiment. | Instability of this compound in the experimental medium at physiological temperatures (e.g., 37°C). | Prepare fresh dilutions of this compound from a frozen stock solution for each day of the experiment. Minimize the time the compound is incubated at higher temperatures. |
Quantitative Data Summary
The following table summarizes the available solubility and stability data for this compound in various solvents. Note the absence of detailed degradation kinetics in organic solvents, highlighting a gap in the current publicly available data.
| Solvent | Parameter | Value | Reference |
| DMSO | Solubility | 73 mg/mL (199.21 mM) | [2] |
| Storage Stability | Up to 1 month at -20°C | [1][2][4] | |
| Up to 6 months at -80°C | [4][5] | ||
| Ethanol | Solubility | 14 mg/mL | [2] |
| Water | Solubility | Insoluble | [2] |
| 0.1 N HCl | Degradation (24h) | 27.28% | [7] |
| 0.1 N NaOH | Degradation (24h) | 23.28% | [7] |
| 3% H₂O₂ | Degradation (24h) | 22.57% | [7] |
Experimental Protocols
Protocol for Assessing this compound Stability in an Organic Solvent
This protocol outlines a general procedure for determining the stability of this compound in a specific organic solvent over time using High-Performance Liquid Chromatography (HPLC).
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in the organic solvent of interest (e.g., anhydrous DMSO) to a final concentration of 10 mg/mL.
-
-
Sample Incubation:
-
Aliquot the stock solution into several vials.
-
Store the vials under different temperature conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove one vial from each temperature condition for analysis.
-
-
HPLC Analysis:
-
Chromatographic Conditions (example): [9][10][11]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., 10 mM ammonium acetate, pH 5.0) and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a 45:55 (v/v) ratio of buffer to organic solvent.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Sample Preparation for HPLC:
-
Dilute the incubated this compound solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
-
-
Data Analysis:
-
Inject the prepared samples into the HPLC system.
-
Record the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
The appearance of new peaks in the chromatogram indicates the formation of degradation products.
-
-
Visualizations
Signaling Pathway: Mechanism of Action
Caption: Ilaprazole's mechanism of action in a stomach parietal cell.
Experimental Workflow: Stability Assessment
Caption: General workflow for assessing the stability of ilaprazole.
Logical Relationship: Ilaprazole Degradation Pathways
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Investigation of the Storage and Stability as Well as the Dissolution Rate of Novel Ilaprazole/Xylitol Cocrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Validated Stability-indicating assay method for determination of Ilaprazole in bulk drug and tablets by high performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 10. sciencescholar.us [sciencescholar.us]
- 11. jpsbr.org [jpsbr.org]
Troubleshooting experimental variability in Ilaprazole sodium studies
Welcome to the technical support center for ilaprazole sodium experimental studies. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experimental variability and provide clear guidance on protocols and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a third-generation proton pump inhibitor (PPI).[1] Its primary mechanism of action is the irreversible inhibition of the H+/K+-ATPase (proton pump) located in the gastric parietal cells of the stomach.[2][3][4] This inhibition blocks the final step in gastric acid secretion, leading to a potent and sustained reduction in stomach acidity.[2][4] Ilaprazole is a prodrug that is converted to its active sulfenamide form in the acidic environment of the parietal cell canaliculus.[2][5] This active form then covalently binds to cysteine residues on the H+/K+-ATPase.[2]
Q2: What are the common in vitro applications of this compound?
Common in vitro applications include:
-
H+/K+-ATPase inhibition assays: Directly measuring the inhibitory effect of ilaprazole on the activity of the proton pump, typically using isolated gastric microsomes.[6][7]
-
Cell-based gastric acid secretion assays: Using cultured gastric parietal cells or cell lines (e.g., human gastric adenocarcinoma cells, AGS) to assess the effect of ilaprazole on stimulated acid production.[6]
-
Drug metabolism and interaction studies: Investigating the metabolic pathways of ilaprazole, primarily involving CYP3A4, and its potential for drug-drug interactions.[4][8]
-
Stability and solubility studies: Determining the physicochemical properties of this compound under various experimental conditions to ensure accurate and reproducible results.[9][10]
Q3: What are the known sources of experimental variability in studies with this compound and other PPIs?
Several factors can contribute to variability in experimental outcomes:
-
pH of the experimental system: The activation of ilaprazole to its inhibitory form is pH-dependent.[2][5] Inconsistent pH control in in vitro assays can lead to variable drug activation and efficacy.
-
Stability of the compound: Ilaprazole can be unstable under certain conditions, such as acidic and oxidative stress.[10] Proper storage and handling are crucial.
-
Biological variability: In cell-based assays, factors like cell line passage number, cell density, and donor variability (for primary cells) can introduce significant variation.[11][12][13]
-
CYP450 enzyme activity: In studies involving drug metabolism, particularly with human liver microsomes, genetic polymorphisms of CYP enzymes (though less so for CYP2C19 with ilaprazole compared to other PPIs) can affect metabolic rates.[14]
-
Assay conditions: Variations in incubation times, reagent concentrations, and detection methods can all contribute to inconsistent results.[15][16]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in H+/K+-ATPase Inhibition Assays
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent pH of assay buffer | Ensure the pH of the assay buffer is precisely controlled. For PPIs like ilaprazole, pre-incubation at a slightly acidic pH (e.g., 6.1) may be necessary to facilitate drug activation before measuring ATPase activity at a neutral pH (e.g., 7.4).[6][17] |
| Degradation of this compound stock solution | Prepare fresh stock solutions of this compound for each experiment. If storing, aliquot and freeze at -80°C and protect from light.[9] Conduct stability tests on your stock solutions under your specific storage conditions. |
| Variability in gastric microsome preparation | Use a consistent protocol for preparing gastric microsomes (e.g., from sheep or goat stomach).[7][18] Ensure the protein concentration of the microsome preparation is accurately determined and consistent across experiments. |
| Suboptimal ATP concentration | The concentration of ATP, the substrate for the H+/K+-ATPase, should be optimized and kept constant across all wells. A typical starting concentration is 2 mM.[7] |
| Inaccurate measurement of phosphate release | Use a reliable method for quantifying inorganic phosphate released during the ATPase reaction, such as a colorimetric malachite green assay.[17] Ensure the standard curve for phosphate is accurate and linear. |
Issue 2: High Variability in Cell-Based Gastric Acid Secretion Assays
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent cell health and density | Standardize cell seeding density and ensure cells are in a logarithmic growth phase before starting the experiment.[11] Regularly check for cell viability and morphology. |
| Variable stimulation of acid secretion | Use a consistent concentration and incubation time for the secretagogue (e.g., histamine) to stimulate acid production. |
| pH fluctuations in culture medium | The buffering capacity of the cell culture medium can influence the local pH and thus the activation of ilaprazole. Use a well-buffered medium and monitor the pH throughout the experiment. |
| Incomplete washing steps | Ensure complete removal of previous solutions between steps to avoid carry-over of reagents that could interfere with the assay. |
| Cell line heterogeneity | If using a cell line, be aware of potential clonal variations. Consider using a single-cell cloned population or regularly re-characterizing the cell line. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of Ilaprazole
| Parameter | Value | Experimental System | Reference |
| IC50 (H+/K+-ATPase inhibition) | 6.0 µM | Rabbit parietal cell preparation | [19] |
| IC50 (vs. Omeprazole) | 1.7 µM (Omeprazole) vs. 16.4 µM (ML 3000, another inhibitor) | Gastric microsomes | [6] |
Table 2: Pharmacokinetic Parameters of Ilaprazole in Healthy Chinese Subjects (Single Oral Dose)
| Dose | Cmax (ng/mL) | AUC0-∞ (µg*h/mL) | t1/2 (h) | Reference |
| 10 mg | 236 - 292 | 1.77 - 2.24 | 8.1 - 10.1 | [14] |
Table 3: Pharmacodynamic Parameters of Ilaprazole in Healthy Chinese Subjects (Intravenous and Oral)
| Dose and Route | Mean % time intragastric pH > 6 | Reference |
| 5 mg (IV) | 47.3% | [20] |
| 10 mg (IV) | 52.8% | [20] |
| 20 mg (IV) | 68.2% | [20] |
| 10 mg (Oral) | 47.5% | [20] |
Experimental Protocols
Protocol 1: In Vitro H+/K+-ATPase Inhibition Assay
This protocol is a generalized procedure based on common practices for assessing PPI activity.
-
Preparation of Gastric Microsomes:
-
Obtain fresh gastric mucosa from a suitable animal model (e.g., sheep or goat).[18]
-
Homogenize the tissue in a Tris-HCl buffer (e.g., 200 mM, pH 7.4).
-
Perform differential centrifugation to isolate the microsomal fraction containing the H+/K+-ATPase.
-
Determine the protein concentration of the final preparation.
-
-
Activation of Ilaprazole (if necessary):
-
For some PPIs, a pre-incubation step at a slightly acidic pH (e.g., 6.1) is required to convert the prodrug to its active form.[6]
-
Incubate the gastric microsomes with varying concentrations of ilaprazole in this acidic buffer for a defined period (e.g., 30 minutes).
-
-
ATPase Reaction:
-
Transfer the pre-incubated microsomes to an assay buffer at pH 7.4 containing MgCl2 (e.g., 2 mM).
-
Initiate the reaction by adding ATP (e.g., 2 mM).
-
Incubate at 37°C for a specific time (e.g., 20 minutes).[7]
-
-
Measurement of Phosphate Release:
-
Data Analysis:
-
Calculate the specific H+/K+-ATPase activity by subtracting the activity in the presence of a specific inhibitor (e.g., SCH28080) from the total ATPase activity.[6]
-
Plot the percentage of inhibition against the logarithm of the ilaprazole concentration to determine the IC50 value.
-
Protocol 2: Cell-Based Gastric Acid Secretion Assay (Conceptual)
This protocol outlines the general steps for assessing the effect of ilaprazole on acid secretion in a cell-based model.
-
Cell Culture:
-
Culture a suitable cell line (e.g., AGS cells) in the recommended medium and conditions.[6]
-
Seed the cells in a multi-well plate and allow them to adhere and reach the desired confluency.
-
-
Drug Treatment:
-
Treat the cells with varying concentrations of this compound for a predetermined incubation period.
-
-
Stimulation of Acid Secretion:
-
Add a secretagogue (e.g., histamine) to the culture medium to stimulate acid production.
-
-
Measurement of Acidification:
-
Use a pH-sensitive fluorescent probe or a pH meter to measure the change in extracellular pH.
-
Alternatively, assays that measure the accumulation of a weak base like aminopyrine can be used as an indirect measure of acid secretion.[6]
-
-
Data Analysis:
-
Calculate the inhibition of acid secretion for each concentration of ilaprazole compared to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.
-
Visualizations
Caption: Mechanism of action of Ilaprazole in a gastric parietal cell.
Caption: Workflow for an in vitro H+/K+-ATPase inhibition assay.
Caption: Troubleshooting logic for inconsistent IC50 values.
References
- 1. Population pharmacokinetic modeling of ilaprazole in healthy subjects and patients with duodenal ulcer in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accelerating Development of Benziamidazole-Class Proton Pump Inhibitors: A Mechanism-Based PK/PD Model to Optimize Study Design with Ilaprazole as a Case Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Comparative in vitro assessment of CYP2C19 inhibition by ilaprazole and conventional proton pump inhibitors using a hig… [ouci.dntb.gov.ua]
- 5. ilaprazole | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Effects of ilaprazole on the steady-state pharmacodynamics of clopidogrel in healthy volunteers: An open-label randomized crossover study [frontiersin.org]
- 9. Validated Stability-indicating assay method for determination of Ilaprazole in bulk drug and tablets by high performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 10. jocpr.com [jocpr.com]
- 11. mt.com [mt.com]
- 12. cellgs.com [cellgs.com]
- 13. Understanding and managing sources of variability in cell measurements [insights.bio]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ajpp.in [ajpp.in]
- 19. researchgate.net [researchgate.net]
- 20. Efficacy, safety and pharmacokinetics of ilaprazole infusion in healthy subjects and patients with esomeprazole as positive control - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ilaprazole Sodium Dose-Response Assays
Welcome to the technical support center for optimizing ilaprazole sodium dose-response curves in cell-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in a cell-based assay?
This compound is a proton pump inhibitor (PPI) that irreversibly inhibits the H+/K+-ATPase (proton pump)[1][2][3]. In an acidic environment, such as the secretory canaliculi of parietal cells, ilaprazole is converted to its active sulfenamide form[2][4]. This active form then covalently binds to cysteine residues on the H+/K+-ATPase, leading to a prolonged and effective suppression of its activity[2][4].
Q2: What is a typical IC50 value for this compound against H+/K+-ATPase?
The half-maximal inhibitory concentration (IC50) of this compound for H+/K+-ATPase in rabbit parietal cell preparations is approximately 6 μM[1][3][5]. In histamine-stimulated parietal cells, the IC50 for the accumulation of 14C-aminopyrine, an indirect measure of acid secretion, is around 9 nM[5]. It's important to note that IC50 values can vary depending on the specific cell type and assay conditions.
Q3: Besides H+/K+-ATPase, are there other known targets of ilaprazole?
Yes, ilaprazole has been identified as a potent inhibitor of T-lymphokine-activated killer cell-originated protein kinase (TOPK)[5][6][7]. In various cancer cell lines, ilaprazole has been shown to inhibit TOPK activity, which can suppress tumor growth[3][7]. When designing your experiments, consider the potential off-target effects, especially if using cancer cell lines where TOPK is highly expressed.
Troubleshooting Guide
This guide addresses common issues encountered when generating this compound dose-response curves.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent cell seeding density.- Pipetting errors.- Edge effects in multi-well plates.- Cell health and viability issues. | - Use a hemocytometer or automated cell counter for accurate cell counts.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding. |
| No dose-response or a very weak response | - this compound degradation.- Insufficient activation of ilaprazole.- Low expression or activity of H+/K+-ATPase in the chosen cell line.- Incorrect assay endpoint measurement. | - Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them properly[1].- The assay buffer should be acidic to facilitate the conversion of ilaprazole to its active form[4].- Use a cell line known to express functional H+/K+-ATPase (e.g., primary parietal cells or specific gastric cell lines).- Validate the assay readout (e.g., pH change, specific ion flux, or a downstream signaling event). |
| Steep or shallow dose-response curve | - Inappropriate concentration range.- Issues with serial dilutions.- Assay incubation time is too short or too long. | - Perform a wider range of concentrations in a preliminary experiment to determine the optimal range covering the full dose-response.- Prepare fresh serial dilutions for each experiment and ensure thorough mixing.- Optimize the incubation time to allow for ilaprazole activation and binding to the target without causing cytotoxicity. |
| "Ceiling effect" at higher concentrations | - Saturation of the target (H+/K+-ATPase)[8].- Off-target effects or cytotoxicity at high concentrations. | - This can be a normal pharmacological phenomenon. The model used for curve fitting should account for this[8].- Perform a cell viability assay in parallel to distinguish between specific inhibition and general toxicity. |
Experimental Protocols
Protocol 1: In Vitro H+/K+-ATPase Inhibition Assay (Cell-Free)
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on H+/K+-ATPase activity.
-
Preparation of H+/K+-ATPase Vesicles: Isolate gastric vesicles rich in H+/K+-ATPase from a suitable source (e.g., rabbit gastric mucosa).
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO[1].
-
Prepare an assay buffer (e.g., containing KCl, MgCl2, and a pH indicator like acridine orange).
-
Prepare ATP solution to initiate the reaction.
-
-
Assay Procedure:
-
Pre-incubate the H+/K+-ATPase vesicles with varying concentrations of this compound in an acidic buffer to allow for activation.
-
Add the vesicles and ilaprazole solution to a 96-well plate.
-
Initiate the proton pumping reaction by adding ATP.
-
Measure the change in intravesicular pH over time using a fluorescent plate reader (e.g., monitoring the quenching of acridine orange fluorescence).
-
-
Data Analysis:
-
Calculate the rate of proton transport for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Gastric Acid Secretion Assay
This protocol describes a method to measure the effect of this compound on acid secretion in a cellular context.
-
Cell Culture: Culture a suitable cell line (e.g., primary parietal cells or a gastric epithelial cell line) in appropriate media.
-
Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere and form a confluent monolayer.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the assay medium.
-
Aspirate the culture medium and add the this compound solutions to the cells.
-
Incubate for a predetermined time to allow for drug uptake and target engagement.
-
-
Stimulation of Acid Secretion:
-
Add a secretagogue (e.g., histamine or gastrin) to stimulate acid secretion.
-
-
Measurement of Acidification:
-
Measure the change in extracellular pH using a pH-sensitive fluorescent dye or a pH meter.
-
-
Data Analysis:
-
Normalize the pH change to a vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Ilaprazole's mechanism of action in a parietal cell.
Caption: General workflow for a cell-based dose-response assay.
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is the mechanism of Sodium ilaprazole? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. What is the mechanism of Ilaprazole? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. nbinno.com [nbinno.com]
- 7. Proton pump inhibitor ilaprazole suppresses cancer growth by targeting T-cell-originated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Accelerating Development of Benziamidazole-Class Proton Pump Inhibitors: A Mechanism-Based PK/PD Model to Optimize Study Design with Ilaprazole as a Case Drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Ilaprazole Sodium Interference in Fluorescence-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from ilaprazole sodium in their fluorescence-based assays. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my fluorescence-based assay?
While there is limited direct research on the fluorescent properties of ilaprazole itself, structurally similar compounds, such as other proton pump inhibitors (PPIs), have been shown to interfere with fluorescence signals.[1][2] Therefore, it is prudent to consider the potential for interference from this compound in your experiments. Small molecules can interfere with fluorescence assays through mechanisms like autofluorescence (the compound itself fluoresces) or quenching (the compound reduces the fluorescence of your probe).[3][4]
Q2: What are the potential mechanisms of interference by this compound?
Based on the behavior of other benzimidazole-derived PPIs and general principles of small molecule interference, the primary potential mechanisms are:
-
Fluorescence Quenching: Ilaprazole may absorb the excitation light or accept the emission energy from your fluorescent probe, leading to a decrease in the detected signal.[1][4] This can be misinterpreted as a biological effect.
-
Autofluorescence: Ilaprazole or its metabolites could possess intrinsic fluorescence at the excitation and emission wavelengths used in your assay, leading to an artificially high signal.[4]
-
Light Scattering: At high concentrations, ilaprazole might precipitate or form aggregates, causing light scattering that can interfere with signal detection.
Q3: What are the first steps to determine if ilaprazole is interfering with my assay?
To assess potential interference, you should run control experiments. A recommended workflow is outlined below.
Caption: Workflow for assessing ilaprazole interference.
Troubleshooting Guide
Issue 1: Decreased fluorescence signal in the presence of ilaprazole.
This suggests that ilaprazole may be quenching your fluorescent probe.
| Troubleshooting Step | Rationale | Expected Outcome |
| 1. Perform a Spectral Scan | Determine the absorbance spectrum of ilaprazole. | If ilaprazole's absorbance spectrum overlaps with the excitation or emission spectrum of your fluorophore, quenching is likely. |
| 2. Change Fluorophore | Select a fluorophore with excitation and emission wavelengths that do not overlap with ilaprazole's absorbance spectrum. | The new fluorophore should show minimal signal change in the presence of ilaprazole. |
| 3. Reduce Ilaprazole Concentration | If experimentally feasible, lower the concentration of ilaprazole to minimize the quenching effect. | The quenching effect should decrease at lower ilaprazole concentrations. |
| 4. Use a Time-Resolved Fluorescence (TRF) Assay | TRF assays have a time delay between excitation and emission detection, which can reduce interference from short-lived fluorescence and quenching. | Interference from ilaprazole should be significantly reduced. |
Issue 2: Increased fluorescence signal in the presence of ilaprazole.
This is a strong indicator of autofluorescence from ilaprazole.
| Troubleshooting Step | Rationale | Expected Outcome |
| 1. Measure Ilaprazole's Fluorescence Spectrum | Excite ilaprazole across a range of wavelengths to determine its emission spectrum. | If ilaprazole's emission spectrum overlaps with that of your assay's fluorophore, autofluorescence is the likely cause of interference. |
| 2. Implement Background Subtraction | For each experiment, run a parallel control with ilaprazole but without the fluorescent probe. Subtract this background fluorescence from your experimental values. | This will correct for the additive signal from ilaprazole's autofluorescence. |
| 3. Shift to a Red-Shifted Fluorophore | Autofluorescence from small molecules is often more pronounced in the blue-green spectral region.[4] | A fluorophore in the red or far-red spectrum may not be excited by the same wavelengths that excite ilaprazole, thus avoiding interference. |
Experimental Protocols
Protocol 1: Assessing Ilaprazole Autofluorescence
Objective: To determine if this compound exhibits intrinsic fluorescence at the wavelengths used in your assay.
Materials:
-
This compound
-
Assay buffer (the same used in your main experiment)
-
Microplate reader with fluorescence detection capabilities
-
Black-walled, clear-bottom microplates
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in your experiments.
-
Add the ilaprazole dilutions to the wells of the microplate. Include wells with only the assay buffer as a blank control.
-
Set the microplate reader to the excitation and emission wavelengths of your assay's fluorophore.
-
Measure the fluorescence intensity in each well.
-
Subtract the average fluorescence of the blank wells from the fluorescence readings of the ilaprazole-containing wells.
-
Plot the net fluorescence intensity against the ilaprazole concentration. A dose-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessing Ilaprazole-Induced Quenching
Objective: To determine if this compound quenches the fluorescence of your chosen probe.
Materials:
-
This compound
-
Your fluorescent probe
-
Assay buffer
-
Microplate reader with fluorescence detection capabilities
-
Black-walled, clear-bottom microplates
Methodology:
-
Prepare a solution of your fluorescent probe in the assay buffer at the concentration used in your main experiment.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In the microplate, add the fluorescent probe solution to each well.
-
Add the ilaprazole dilutions to the wells containing the fluorescent probe. Include control wells with the fluorescent probe and assay buffer only (no ilaprazole).
-
Incubate the plate under the same conditions as your main assay (time, temperature).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Compare the fluorescence of the ilaprazole-containing wells to the control wells. A concentration-dependent decrease in fluorescence indicates quenching.
Signaling Pathway and Assay Interaction Diagrams
The following diagram illustrates the potential points of interference in a generic fluorescence-based signaling assay.
Caption: How ilaprazole can interfere with fluorescence detection.
This technical guide provides a starting point for identifying and mitigating potential interference from this compound in your fluorescence-based assays. Given the limited direct data on ilaprazole's fluorescent properties, it is essential to perform the appropriate control experiments for your specific assay conditions and fluorophore.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of omeprazole via fluorescence-quenching methodology; application to content uniformity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize Ilaprazole Sodium Degradation in Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Ilaprazole sodium in acidic environments. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is this compound susceptible to degradation in acidic conditions?
A1: Ilaprazole, a substituted benzimidazole proton pump inhibitor (PPI), is a weak base and inherently acid-labile.[1] In the acidic environment of the stomach, the benzimidazole moiety of Ilaprazole undergoes a proton-catalyzed conversion to its active form, a sulfenamide intermediate.[2] While this activation is necessary for its therapeutic effect of inhibiting the H+/K+ ATPase pump in parietal cells, prolonged exposure to acidic conditions leads to further degradation and loss of therapeutic efficacy.[3][4]
Q2: What is the primary degradation pathway of Ilaprazole in an acidic medium?
A2: Under acidic conditions, Ilaprazole is converted to its active sulfenamide form. This reactive intermediate can then undergo further reactions, leading to the formation of various degradation products. The major degradant identified in forced degradation studies is 2-((4-methoxy-3-methylpyridin-2-yl)methylthio)-5-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole.
Q3: What are the primary formulation strategies to protect this compound from acid degradation?
A3: The most common and effective strategy is to formulate this compound into an enteric-coated dosage form.[4] This involves creating a protective barrier that prevents the drug's release in the acidic environment of the stomach and allows for its dissolution in the more alkaline pH of the small intestine. Other strategies include the use of alkaline excipients to create a micro-environmental pH that is more favorable to the drug's stability and the formation of multiparticulate systems.[1]
Q4: Can I crush or split enteric-coated Ilaprazole tablets?
A4: No, enteric-coated tablets should not be crushed or split. Doing so will destroy the protective coating, exposing the acid-labile Ilaprazole to the acidic contents of the stomach, leading to significant degradation and a reduction in its therapeutic effect.
Troubleshooting Guide
Issue 1: My enteric-coated Ilaprazole formulation shows significant drug release in the acid stage of dissolution testing.
-
Possible Cause 1: Inadequate coating thickness.
-
Solution: Increase the weight gain of the enteric coating polymer during the coating process to ensure a sufficient barrier is formed.
-
-
Possible Cause 2: Cracks or imperfections in the coating.
-
Solution: Optimize the coating process parameters, such as spray rate, atomization pressure, and drying temperature, to ensure a uniform and intact film. The use of plasticizers in the coating formulation can also improve film flexibility and reduce brittleness.[5]
-
-
Possible Cause 3: Inappropriate choice of enteric polymer.
-
Solution: Select an enteric polymer with a higher pH threshold for dissolution if premature release is observed. The interaction between the drug and the polymer should also be evaluated, as some acidic polymers can cause degradation at the core-coat interface.[6]
-
-
Possible Cause 4: Interaction between Ilaprazole and acidic excipients in the core.
-
Solution: Incorporate a sub-coating or barrier layer between the drug-containing core and the enteric coat to prevent direct contact. Alternatively, use alkaline excipients in the core formulation to neutralize any acidic components.
-
Issue 2: I am observing unexpected peaks during the HPLC analysis of my Ilaprazole stability samples.
-
Possible Cause 1: Interaction with excipients.
-
Solution: Conduct drug-excipient compatibility studies to identify any potential interactions. Common culprits include acidic excipients or those containing reactive impurities.[7]
-
-
Possible Cause 2: Photodegradation.
-
Solution: While Ilaprazole is generally stable to photolytic stress, it is good practice to protect samples from light during storage and analysis to rule out any light-induced degradation.
-
-
Possible Cause 3: Oxidative degradation.
-
Solution: Forced degradation studies have shown that Ilaprazole is susceptible to oxidative degradation. Ensure that formulations are protected from oxidizing agents and consider the use of antioxidants if necessary.
-
Quantitative Data on Ilaprazole Degradation
The following table summarizes the degradation of Ilaprazole under forced acidic conditions.
| Acidic Condition | Time (hours) | Degradation (%) |
| 0.1 N HCl | 1 | 7.15 |
| 0.1 N HCl | 24 | 27.28 |
Experimental Protocols
Forced Degradation Study (Acid Hydrolysis)
Objective: To evaluate the stability of this compound under acidic conditions.
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Acid Treatment: Transfer a known volume of the stock solution into a volumetric flask. Add an equal volume of 0.1 N hydrochloric acid (HCl).
-
Incubation: Keep the flask at room temperature for a specified period (e.g., 1 hour and 24 hours).
-
Neutralization: After the incubation period, neutralize the solution by adding an equivalent amount of 0.1 N sodium hydroxide (NaOH).
-
Dilution: Dilute the neutralized solution to a suitable concentration for HPLC analysis using the mobile phase.
-
Analysis: Inject the prepared sample into a validated stability-indicating HPLC system to determine the percentage of Ilaprazole remaining and the formation of degradation products.
Stability-Indicating HPLC Method
Objective: To quantify this compound and its degradation products.
Parameters:
| Parameter | Specification |
| Column | Kinetex C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water in a ratio of 70:30 (v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 305 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Dissolution Testing for Enteric-Coated Ilaprazole Tablets
Objective: To assess the in vitro drug release profile of enteric-coated Ilaprazole tablets.
Methodology:
Acid Stage (Gastric Simulation):
-
Apparatus: USP Apparatus 2 (Paddle).
-
Medium: 900 mL of 0.1 N HCl.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 100 rpm.
-
Duration: 120 minutes.
-
Procedure: Place one tablet in each dissolution vessel. After 120 minutes, withdraw a sample of the medium and analyze for Ilaprazole content to determine acid resistance.
Buffer Stage (Intestinal Simulation):
-
Medium: 900 mL of pH 8.0 phosphate buffer.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 100 rpm.
-
Procedure: After the acid stage, carefully transfer the tablets to vessels containing the buffer medium. Withdraw samples at predetermined time points (e.g., 5, 10, 15, 20, 30, and 45 minutes).
-
Analysis: Analyze the samples for Ilaprazole content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the drug release profile.
Visualizations
References
- 1. Formulation of Dosage Forms with Proton Pump Inhibitors: State of the Art, Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ilaprazole | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. jnmjournal.org [jnmjournal.org]
- 4. Proton Pump Inhibitors (PPI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Technological Challenges in Enteric Coating of Hard Gelatin Capsules – Pharma Trends [pharma-trends.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
Addressing Ilaprazole sodium precipitation in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ilaprazole sodium. The following information is designed to help you address challenges related to the precipitation of this compound in aqueous buffers during your experiments.
Troubleshooting Guide: Preventing this compound Precipitation
Q1: My this compound is precipitating out of my aqueous buffer. What are the most likely causes?
A1: Precipitation of this compound in aqueous buffers is a common issue primarily driven by the compound's pH-dependent solubility and stability. The most likely causes include:
-
Incorrect pH of the Buffer: Ilaprazole is a weak base and is significantly more soluble and stable in alkaline conditions. If the pH of your buffer is neutral or acidic, precipitation is highly likely. Ilaprazole is unstable in acidic conditions.[1][2]
-
Buffer Composition: Certain buffer components can interact with this compound, affecting its solubility.
-
High Concentration: You may be attempting to dissolve this compound above its solubility limit in the chosen buffer system.
-
Improper Dissolution Method: The method used to dissolve the this compound powder can significantly impact its final solubility in the aqueous buffer.
-
Temperature: Temperature can influence solubility, although it is a less common cause for sudden precipitation compared to pH.
Q2: What is the optimal pH range to maintain the solubility of this compound?
A2: To prevent precipitation, it is crucial to prepare your aqueous buffer in an alkaline pH range. Based on available data, a pH of 8.0 to 9.0 is recommended for maintaining the stability and solubility of ilaprazole.[3][4] The stability of ilaprazole is greatest at pH 9.0 and decreases at lower pH values.[3]
Q3: I am using a phosphate buffer and still observing precipitation. What could be the issue?
A3: While phosphate buffers within the recommended alkaline pH range (pH 8.0-9.0) are generally suitable, precipitation can still occur.[3][4] Here are some troubleshooting steps:
-
Verify the Final pH: After adding all components, including the this compound solution, re-verify the final pH of your solution. The addition of other substances can sometimes alter the pH.
-
Consider Surfactants: The addition of a surfactant can significantly enhance the solubility of ilaprazole. Consider adding surfactants such as Tween-80 or sodium dodecyl sulfate (SDS) to your phosphate buffer.[3][4]
-
Initial Dissolution in a Co-solvent: For challenging situations, initially dissolving the this compound in a small amount of an organic co-solvent before adding it to the phosphate buffer is a highly effective method.
Frequently Asked Questions (FAQs)
Q4: What is the best way to prepare a stock solution of this compound?
A4: To ensure complete dissolution and prevent precipitation upon dilution, it is highly recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for this purpose.[5][6]
Q5: Can you provide a step-by-step protocol for preparing an this compound solution in an aqueous buffer?
A5: Yes, the following protocol outlines the recommended steps to minimize the risk of precipitation:
Experimental Protocol: Preparation of this compound Solution
Objective: To prepare a clear, precipitate-free solution of this compound in an aqueous buffer for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., Phosphate Buffer, Tris Buffer)
-
pH meter
-
Sterile filtration unit (if required)
Procedure:
-
Prepare the Aqueous Buffer:
-
Prepare your desired aqueous buffer (e.g., 10 mM Phosphate Buffer).
-
Adjust the pH of the buffer to the alkaline range, ideally between pH 8.0 and 9.0 , using an appropriate acid or base (e.g., NaOH or HCl).
-
Verify the final pH with a calibrated pH meter.
-
-
Prepare the this compound Stock Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of pure DMSO to create a concentrated stock solution. For example, a stock solution of 10-20 mg/mL in DMSO is a good starting point.
-
Ensure the powder is completely dissolved in the DMSO by gentle vortexing or swirling.
-
-
Dilute the Stock Solution into the Aqueous Buffer:
-
While gently stirring the alkaline aqueous buffer, slowly add the required volume of the this compound DMSO stock solution to achieve your final desired concentration.
-
Crucially, the final concentration of DMSO in your aqueous solution should be kept as low as possible (typically <1% v/v, and ideally <0.5% v/v) to avoid solvent effects in your experiment.
-
Visually inspect the solution for any signs of precipitation.
-
-
Final Steps:
-
If required for your application, sterile-filter the final solution using a 0.22 µm filter.
-
It is recommended to use the freshly prepared this compound solution for your experiments.
-
Q6: Are there any specific buffer systems that are recommended or should be avoided?
A6: Phosphate buffers with a pH between 8.0 and 9.0 are commonly cited and are a good starting point.[3][4] Buffers with a pH below 7.0 should be avoided due to the instability and poor solubility of ilaprazole in acidic conditions. There is limited specific data on the compatibility of this compound with a wide range of biological buffers. Therefore, it is advisable to perform a small-scale solubility test with your specific buffer system before preparing a large volume.
Q7: How can I increase the solubility of this compound if I need to work with higher concentrations?
A7: If you require higher concentrations of this compound and are experiencing precipitation, consider the following strategies:
-
Increase the pH: Carefully increasing the pH of your buffer towards 9.0 may improve solubility.
-
Incorporate Surfactants: As mentioned in A3, adding surfactants like Tween-80 or SDS to your buffer can enhance solubility. A typical starting concentration would be 0.1-0.5% (w/v).[3][4]
-
Optimize Co-solvent Concentration: A slightly higher, yet biologically compatible, concentration of a co-solvent like DMSO might be necessary. However, always be mindful of the potential effects of the co-solvent on your experimental system.
Data Presentation
Table 1: Solubility of Ilaprazole and this compound in Various Solvents
| Compound | Solvent | Solubility | Reference |
| Ilaprazole | DMSO | 73 mg/mL (199.21 mM) | [7] |
| Ilaprazole | Ethanol | 14 mg/mL (38.2 mM) | [7] |
| Ilaprazole | Water | Insoluble | [7] |
| This compound | DMSO | 78 mg/mL (200.81 mM) | [5] |
Table 2: Recommended pH Range for this compound in Aqueous Buffers
| Buffer System | Recommended pH Range | Notes | Reference |
| Phosphate Buffer | 8.0 - 9.0 | Stability is highest at pH 9.0. | [3][4] |
Visual Guides
Below are diagrams to help visualize the key concepts and workflows discussed.
References
- 1. Validated Stability-indicating assay method for determination of Ilaprazole in bulk drug and tablets by high performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. CN108469398B - Dissolution rate determination method of ilaprazole pharmaceutical composition - Google Patents [patents.google.com]
- 4. CN108469398A - A kind of dissolution determination method of Iprazole pharmaceutical composition - Google Patents [patents.google.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Optimizing incubation time for Ilaprazole sodium in cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on using Ilaprazole sodium in cell culture experiments. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to help optimize incubation times and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cell lines?
A1: While Ilaprazole is clinically known as a proton pump inhibitor (PPI) that targets the H+/K+-ATPase, its anticancer activity in various cell lines is attributed to its function as a potent inhibitor of T-cell-originated protein kinase (TOPK).[1][2] TOPK is highly expressed in many cancer tissues and plays a crucial role in mitosis, making it a key target for cancer therapy.[1] Ilaprazole's inhibitory effect on cancer cell growth is dependent on the expression level of TOPK.[1][3]
Q2: Which cancer cell lines are known to be sensitive to this compound?
A2: Ilaprazole has been shown to inhibit TOPK activity and reduce cell viability in several human cancer cell lines, including colon cancer (HCT116), ovarian cancer (ES-2), lung cancer (A549), and pancreatic cancer (SW1990).[1][2][4]
Q3: What is a recommended starting concentration range for this compound in cell culture?
A3: Based on published studies, a starting concentration range of 0-100 µM is recommended for in vitro experiments.[4][5] The half-maximal inhibitory concentration (IC50) for cell viability has been observed to range from approximately 30 µM to 150 µM after 48 hours of treatment, depending on the cell line.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time is highly dependent on the specific cellular process you are measuring.
-
Cell Viability/Proliferation: A 48-hour incubation is a common time point for assessing growth inhibition with assays like CCK-8.[3][6] However, testing a range of time points (e.g., 24, 48, and 72 hours) is recommended as the IC50 value can be time-dependent.[7][8]
-
Apoptosis: Apoptotic events, such as caspase-3 cleavage and Annexin V externalization, can be detected as early as 24 hours after treatment.[1] It is advisable to perform a time-course experiment (e.g., 12, 24, 48 hours) to capture the peak apoptotic response.
-
TOPK Inhibition: The direct inhibition of TOPK's downstream targets, like the phosphorylation of histone H3 (Ser10), is an earlier event. This can be observed within 24 hours.[1]
-
Reactive Oxygen Species (ROS): The generation of ROS by PPIs is generally a very early event that can precede apoptosis.[9] Time points from 30 minutes to 6 hours should be considered for ROS detection.
Q5: Does this compound affect the cell cycle?
A5: Yes, in HCT116 colon cancer cells, treatment with Ilaprazole for 48 hours has been shown to induce cell cycle arrest at the G1 phase.[1]
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data from studies on this compound. Researchers should note that these values are cell-line and context-specific and should be used as a starting point for their own optimization experiments.
Table 1: IC50 Values for this compound (48h Treatment)
| Cell Line | Cancer Type | IC50 Value (µM) | Citation |
|---|---|---|---|
| HCT116 | Colon Cancer | ~30.10 | [1] |
| ES-2 | Ovarian Cancer | ~148.21 | [1] |
| A549 | Lung Cancer | Not specified | [1][4] |
| SW1990 | Pancreatic Cancer | Not specified | [1][4] |
Note: IC50 values were determined using a CCK-8 cell viability assay after 48 hours of incubation.
Table 2: Recommended Incubation Times for Various Assays
| Assay | Cellular Effect | Recommended Time Point | Notes | Citation |
|---|---|---|---|---|
| Cell Viability (CCK-8) | Growth Inhibition | 24 - 72 hours | 48 hours is a common endpoint. IC50 is time-dependent. | [1][3][7] |
| Apoptosis (Annexin V) | Programmed Cell Death | 24 hours | Peak apoptosis may vary. A time-course is recommended. | [1] |
| Western Blot | TOPK Inhibition (p-Histone H3) | 24 hours | Inhibition of phosphorylation is a direct downstream effect. | [1] |
| Cell Cycle Analysis | G1 Phase Arrest | 48 hours | Assessed in HCT116 cells. | [1] |
| ROS Detection | Oxidative Stress | 1 - 6 hours | ROS production is typically an early event. | [9][10] |
| Autophagy Flux | Autophagy Modulation | 2 - 48 hours | Autophagy is a dynamic process requiring flux analysis. |[11][12] |
Experimental Workflow & Signaling Pathway Diagrams
To achieve optimal results, it is critical to determine the ideal incubation time for your specific experimental setup. The following workflow provides a general framework for this optimization process.
Ilaprazole's anticancer effects are mediated through the inhibition of the TOPK signaling pathway, which ultimately affects cell cycle progression and apoptosis.
Detailed Experimental Protocols
The following protocols provide a foundation for key experiments. Crucially, for each protocol, a preliminary time-course experiment as outlined in the workflow diagram is strongly recommended to determine the optimal incubation period for your specific cell line and drug concentration.
Cell Viability Assay (CCK-8)
This protocol assesses the effect of this compound on cell proliferation and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cells (e.g., HCT116, A549) into a 96-well plate at a density of 5,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[4][5]
-
Treatment: Prepare serial dilutions of this compound (e.g., 0 to 100 µM) in fresh culture medium.[4][5] Remove the old medium from the wells and add 100 µL of the Ilaprazole-containing medium. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours). A 48-hour incubation has been previously reported for determining IC50 values.[1][3]
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C, until a visible color change occurs.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value at each time point.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 50 µM and 100 µM) for a predetermined time. Based on existing data, a 24-hour incubation is a good starting point.[1]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the samples by flow cytometry within one hour. Viable cells will be negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.
Western Blot for TOPK Inhibition (p-Histone H3)
This protocol measures the inhibition of TOPK activity by assessing the phosphorylation status of its downstream target, Histone H3 at Serine 10.
Methodology:
-
Cell Seeding and Treatment: Seed cells to achieve 70-80% confluency on the day of lysis. Treat with this compound for the desired time (e.g., 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C. Also, probe a separate blot or strip and re-probe the same blot for total Histone H3 as a loading control.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate. A decrease in the p-Histone H3 signal relative to total Histone H3 indicates TOPK inhibition.[1]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture experiments.
Q: I am not observing any significant effect on cell viability.
A:
-
Check Incubation Time: The cytotoxic effects of some compounds are time-dependent. If you are testing at 24 hours, the effect may not be apparent yet. Extend the incubation period to 48 or 72 hours.[7][8]
-
Increase Concentration: Your cell line may be less sensitive. Try increasing the concentration of this compound. Perform a wide-range dose-response curve (e.g., 1 µM to 200 µM) to identify the active concentration range.
-
Verify TOPK Expression: The anticancer activity of Ilaprazole is dependent on TOPK expression.[1][3] If your cell line has low or no TOPK expression, it may be resistant to Ilaprazole's effects. Verify TOPK levels via Western blot or qPCR.
-
Drug Stability: Ensure your this compound stock solution is prepared correctly (e.g., in DMSO) and has not degraded. Prepare fresh dilutions for each experiment.
Q: My IC50 value is very different from what is reported in the literature.
A:
-
Experimental Conditions: IC50 values are highly sensitive to experimental parameters. Differences in cell seeding density, incubation time, and the specific viability assay used (e.g., MTT vs. CCK-8 vs. Resazurin) can all lead to different IC50 values.[8][13]
-
Cell Line Passage Number: High passage numbers can lead to genetic drift and altered drug sensitivity. Use low-passage, authenticated cells for your experiments.
-
Data Normalization: Ensure you are correctly normalizing your data to the vehicle-only control wells.
Q: My adherent cells are detaching after treatment, even in the control wells.
A:
-
Solvent Toxicity: The vehicle used to dissolve Ilaprazole, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) and that all wells, including untreated controls, contain the same final concentration of the vehicle.
-
Over-confluency: If cells are seeded too densely, they may start to die and detach due to nutrient depletion and waste accumulation, independent of drug treatment. Optimize your initial seeding density so that control cells are in the logarithmic growth phase at the end of the experiment.
Q: How can I be sure that the cell death I'm observing is apoptosis?
A:
-
Use Multiple Assays: Relying on a single assay is not sufficient. Confirm apoptosis using complementary methods. For example, supplement Annexin V/PI staining with a Western blot for cleaved caspase-3 or cleaved PARP, which are hallmarks of apoptosis.[4][5] Morphological examination for cell shrinkage and membrane blebbing using microscopy can also provide supporting evidence.
References
- 1. Proton pump inhibitor ilaprazole suppresses cancer growth by targeting T-cell-originated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proton pump inhibitor ilaprazole suppresses cancer growth by targeting T-cell-originated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proton pump inhibitors induce apoptosis of human B-cell tumors through a caspase-independent mechanism involving reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lansoprazole induces apoptosis of breast cancer cells through inhibition of intracellular proton extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Time-dependent changes of autophagy and apoptosis in lipopolysaccharide-induced rat acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Controlling for pH-dependent effects of Ilaprazole sodium in experiments
Welcome to the technical support center for Ilaprazole sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for the pH-dependent effects of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its pH-dependent mechanism of action impact experimental design?
A1: Ilaprazole is a proton pump inhibitor (PPI) that irreversibly blocks the H+/K+ ATPase (proton pump) in gastric parietal cells.[1] As a prodrug, Ilaprazole requires an acidic environment to be converted to its active sulfenamide form.[1] This activation is crucial for its inhibitory function. In experimental setups, particularly in in vitro models, the pH of the medium will directly affect the activation of Ilaprazole and, consequently, its observed efficacy. Therefore, maintaining a consistent and appropriate pH is critical for obtaining reliable and reproducible results.
Q2: How stable is this compound at different pH values?
A2: this compound's stability is highly dependent on pH. It is unstable in acidic solutions and more stable in alkaline conditions. One study on the forced degradation of Ilaprazole showed significant degradation in both acidic (0.1 N HCl) and basic (0.1 N NaOH) conditions over 24 hours.[2] Conversely, forming a cocrystal with xylitol has been shown to enhance its stability at room temperature.[3][4] For experimental purposes, it is recommended to prepare fresh solutions and use them promptly, especially when working with acidic or neutral pH environments.
Q3: What is the recommended solvent and storage procedure for this compound stock solutions?
A3: Ilaprazole is soluble in DMSO (73 mg/mL) and ethanol (14 mg/mL), but insoluble in water.[5][6] For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO. It is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. When preparing aqueous working solutions, it is crucial to consider the final pH and the potential for precipitation.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell culture experiments.
-
Possible Cause: Fluctuation in the pH of the cell culture medium. The metabolic activity of cells can lead to acidification of the medium, which can activate Ilaprazole, leading to unintended effects or inconsistent results.
-
Solution:
-
Use a buffered medium: Employ a cell culture medium containing a robust buffering system, such as HEPES, in addition to the standard sodium bicarbonate system, to maintain a stable pH.[7]
-
Monitor pH regularly: Frequently measure the pH of your cell culture medium, especially in long-term experiments.
-
Change the medium frequently: Regular replacement of the culture medium will help to remove acidic metabolic byproducts and maintain a stable pH.
-
Issue 2: Precipitation of this compound in the experimental medium.
-
Possible Cause: Poor solubility of Ilaprazole at the working concentration and pH of the medium. As Ilaprazole is a weak base, its solubility can decrease in neutral or alkaline solutions.
-
Solution:
-
Prepare a fresh working solution: Prepare the final dilution of Ilaprazole in the medium immediately before adding it to the cells.
-
Optimize the solvent concentration: Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) and non-toxic to the cells.
-
Adjust the pH of the medium: If experimentally permissible, a slight adjustment of the medium's pH towards the acidic range might improve solubility, but be mindful of the potential for increased activation of the drug.
-
Issue 3: Low efficacy of Ilaprazole in in vitro experiments compared to in vivo data.
-
Possible Cause: Insufficiently acidic environment to activate the prodrug. Standard cell culture media are typically buffered around pH 7.4, which is not optimal for the conversion of Ilaprazole to its active form.
-
Solution:
-
Acid-pre-activation (use with caution): In some cell-free assays, brief pre-incubation of Ilaprazole in an acidic buffer before adding it to the experimental system can be considered. However, the stability of the activated form is low, and this approach may not be suitable for cell-based assays.
-
Utilize cell models with acidic compartments: If the research question allows, consider using cell lines that possess acidic intracellular compartments where Ilaprazole could be activated.
-
Interpret results in the context of pH: Acknowledge the pH-dependent activation of Ilaprazole when interpreting in vitro data and comparing it to in vivo results where the acidic environment of the stomach facilitates activation.
-
Data Presentation
Table 1: Stability of Ilaprazole under Forced Degradation Conditions
| Condition | Degradation after 1 hour | Degradation after 24 hours |
| 0.1 N HCl | 7.15% | 27.28% |
| 0.1 N NaOH | 6.58% | 23.28% |
| 3% H2O2 | 5.12% | 22.57% |
Source: Adapted from a study on forced degradation of Ilaprazole.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, sterile, cell culture grade).
-
Procedure: a. Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex briefly until the powder is completely dissolved. d. Aliquot the stock solution into single-use, sterile cryovials. e. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Treatment of Cell Cultures with this compound
-
Materials: this compound stock solution, complete cell culture medium (pH-stable, e.g., with HEPES), cultured cells.
-
Procedure: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture. c. Immediately before treating the cells, dilute the stock solution in fresh, pre-warmed (37°C) complete cell culture medium to the final working concentration. d. Gently mix the medium containing Ilaprazole by pipetting up and down. e. Remove the existing medium from the cell culture plates and replace it with the medium containing the appropriate concentration of Ilaprazole. f. Return the plates to the incubator for the desired treatment duration. g. Ensure that the final DMSO concentration in the culture medium is below the toxic level for your specific cell line (typically ≤ 0.5%). Include a vehicle control (medium with the same final concentration of DMSO) in your experiment.
Mandatory Visualizations
Caption: pH-dependent activation of Ilaprazole.
Caption: Experimental workflow for in vitro studies.
Caption: Ilaprazole inhibits the TOPK/PI3K/Akt signaling pathway.
References
- 1. What is the mechanism of Ilaprazole? [synapse.patsnap.com]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. Investigation of the Storage and Stability as Well as the Dissolution Rate of Novel Ilaprazole/Xylitol Cocrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
In vitro comparison of Ilaprazole sodium and esomeprazole on H+/K+-ATPase activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of ilaprazole and esomeprazole, two prominent proton pump inhibitors (PPIs), focusing on their inhibitory effects on the gastric H+/K+-ATPase, the primary enzyme responsible for gastric acid secretion. This analysis is supported by experimental data and detailed methodologies to assist researchers in understanding the nuances of their mechanisms of action.
Executive Summary
Both ilaprazole and esomeprazole are potent inhibitors of the gastric H+/K+-ATPase. While direct comparative in vitro studies are limited, available data from separate investigations suggest comparable inhibitory activities. This guide synthesizes the available quantitative data, outlines a comprehensive experimental protocol for a head-to-head comparison, and provides visual representations of the underlying molecular pathways and experimental procedures.
Data Presentation: Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a drug. The following table summarizes the reported IC50 values for ilaprazole and esomeprazole against H+/K+-ATPase. It is crucial to note that these values are derived from separate studies and may not be directly comparable due to potential variations in experimental conditions.
| Drug | IC50 (μM) | Enzyme Source | Notes |
| Ilaprazole Sodium | 6.0 | Rabbit Parietal Cell Preparation | Irreversibly inhibits H+/K+-ATPase in a dose-dependent manner. |
| Esomeprazole | 2.3 | Not Specified | S-enantiomer of omeprazole. |
Experimental Protocols
To enable researchers to conduct their own comparative studies, a detailed methodology for an in vitro H+/K+-ATPase inhibition assay is provided below. This protocol is a composite based on established methods for evaluating PPIs.
Objective:
To determine and compare the in vitro inhibitory potency (IC50) of ilaprazole and esomeprazole on H+/K+-ATPase activity.
Materials:
-
Enzyme Source: Isolated gastric vesicles (microsomes) rich in H+/K+-ATPase from rabbit or hog gastric mucosa.
-
Test Compounds: this compound and Esomeprazole magnesium.
-
ATP (Adenosine Triphosphate): Substrate for the ATPase.
-
Buffer Solution (e.g., Tris-HCl): To maintain a stable pH.
-
Cofactors: MgCl₂ and KCl.
-
Reagents for Phosphate Detection: Malachite green or similar colorimetric reagents to measure inorganic phosphate (Pi) released from ATP hydrolysis.
-
Microplate Reader: For spectrophotometric analysis.
Procedure:
-
Preparation of Gastric Vesicles:
-
Isolate gastric mucosal tissue from a suitable animal model (e.g., rabbit).
-
Homogenize the tissue in a buffered sucrose solution.
-
Perform differential centrifugation to isolate the microsomal fraction containing the H+/K+-ATPase-rich vesicles.
-
Resuspend the final pellet in a suitable buffer and determine the protein concentration.
-
-
Activation of Test Compounds:
-
Proton pump inhibitors are prodrugs that require an acidic environment for activation.
-
Prepare stock solutions of ilaprazole and esomeprazole.
-
Prior to the assay, pre-incubate the diluted test compounds in an acidic buffer (e.g., pH 4.0-5.0) for a specified time to allow for conversion to their active sulfonamide forms.
-
-
H+/K+-ATPase Inhibition Assay:
-
In a 96-well plate, add the isolated gastric vesicles.
-
Add varying concentrations of the acid-activated ilaprazole and esomeprazole to the wells. Include a vehicle control (no inhibitor).
-
Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 30 minutes) at 37°C.
-
Initiate the ATPase reaction by adding ATP and cofactors (MgCl₂ and KCl).
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).
-
-
Quantification of ATPase Activity:
-
Measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP using a colorimetric method, such as the malachite green assay.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
The amount of Pi released is directly proportional to the H+/K+-ATPase activity.
-
-
Data Analysis:
-
Calculate the percentage of H+/K+-ATPase inhibition for each concentration of ilaprazole and esomeprazole compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each drug by fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
Mechanism of Action of Proton Pump Inhibitors
The following diagram illustrates the signaling pathway for the activation and inhibitory action of proton pump inhibitors on the gastric H+/K+-ATPase.
Experimental Workflow for H+/K+-ATPase Inhibition Assay
The diagram below outlines the key steps in the in vitro experimental workflow for comparing the inhibitory effects of ilaprazole and esomeprazole on H+/K+-ATPase activity.
A Comparative Pharmacodynamic Analysis of Ilaprazole and Lansoprazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacodynamic properties of ilaprazole and lansoprazole, two prominent proton pump inhibitors (PPIs). The information presented is supported by experimental data to assist researchers and drug development professionals in their understanding of these compounds.
Mechanism of Action
Both ilaprazole and lansoprazole are substituted benzimidazole derivatives that act as irreversible inhibitors of the gastric H+/K+-ATPase, commonly known as the proton pump.[1] This enzyme is the final step in the pathway of gastric acid secretion from parietal cells in the stomach.[1] By covalently binding to the sulfhydryl groups of cysteine residues on the H+/K+-ATPase, these drugs effectively block the pump's activity, leading to a profound and sustained reduction in gastric acid production.[1]
The process begins with the absorption of the prodrug into the systemic circulation. The drugs then accumulate in the acidic environment of the secretory canaliculi of the gastric parietal cells. This acidic environment catalyzes the conversion of the inactive prodrug into its active form, a reactive tetracyclic sulfenamide. This active metabolite then forms a disulfide bond with the proton pump, leading to its inactivation.[1]
Potency and Efficacy: A Quantitative Comparison
The intrinsic potency of a PPI is often quantified by its half-maximal inhibitory concentration (IC50) for the H+/K+-ATPase. A lower IC50 value indicates a higher potency.
| Pharmacodynamic Parameter | Ilaprazole | Lansoprazole | Reference |
| H+/K+-ATPase Inhibition (IC50) | 6.0 μM | 6.3 μM | [2][3][4][5] |
As the data indicates, ilaprazole and lansoprazole exhibit comparable in vitro potency in inhibiting the proton pump.
Control of Intragastric Acidity
A critical measure of a PPI's pharmacodynamic effect is its ability to control intragastric pH over a 24-hour period. While direct head-to-head 24-hour pH monitoring studies comparing ilaprazole and lansoprazole are not extensively available, studies comparing each to other PPIs provide valuable insights. For instance, a study comparing lansoprazole with immediate-release omeprazole showed that after seven days, lansoprazole 30 mg resulted in the percentage of time with intragastric pH >4 over 24 hours being 48.8% (11.7 hours).[6] Another study indicated that lansoprazole 30 mg administered nasogastrically produced a mean 24-hour intragastric pH of 3.65 on day 5.[7][8]
Preclinical research and comparative studies with omeprazole suggest that ilaprazole has a powerful and long-lasting acid-suppressant effect.[9] One study noted that 10 mg and 20 mg of ilaprazole demonstrated a more potent and longer-lasting effect on acid suppression than 20 mg of omeprazole.[9]
Effect on Serum Gastrin Levels
The inhibition of gastric acid secretion by PPIs leads to a physiological feedback mechanism that increases the secretion of the hormone gastrin. Elevated gastrin levels are a class effect of PPIs.
A comparative study of tegoprazan and lansoprazole provides some context for lansoprazole's effect on gastrin. In this study, baseline gastrin levels were similar between the groups. However, during maintenance treatment, gastrin levels were significantly lower in the tegoprazan group at weeks 16 and 24 compared to the lansoprazole group.[10] Another study comparing lansoprazole to rabeprazole found that the magnitude of the gastrin response appeared to be fairly similar between the two drugs within the same CYP2C19 genotypic groups after a multiple-dosing regimen.[11] A study in rats showed that lansoprazole and omeprazole, at equipotent doses for acid inhibition, raised plasma gastrin levels to a similar extent.[12]
Direct comparative data on serum gastrin levels between ilaprazole and lansoprazole is limited.
Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay
The potency of PPIs is determined by their ability to inhibit the H+/K+-ATPase enzyme in vitro. A common method involves the following steps:
-
Preparation of H+/K+-ATPase Vesicles : Gastric mucosal tissue, typically from rabbit or hog stomachs, is homogenized and subjected to differential centrifugation to isolate microsomal vesicles enriched with H+/K+-ATPase.[13][14]
-
Incubation : The prepared vesicles are pre-incubated with varying concentrations of the test PPI (e.g., ilaprazole or lansoprazole) in a buffered solution.[6][14]
-
Initiation of Reaction : The enzymatic reaction is initiated by the addition of ATP. The H+/K+-ATPase utilizes the energy from ATP hydrolysis to pump H+ ions into the vesicles.[6][14]
-
Measurement of Activity : The activity of the enzyme is determined by measuring the rate of ATP hydrolysis, often by quantifying the amount of inorganic phosphate released.[9][14]
-
Calculation of IC50 : The concentration of the PPI that inhibits 50% of the H+/K+-ATPase activity is determined and expressed as the IC50 value.[6]
24-Hour Intragastric pH Monitoring
This procedure assesses the in vivo efficacy of PPIs in suppressing gastric acid.
-
Patient Preparation : Subjects are typically required to fast overnight before the study.
-
Catheter Placement : A thin, flexible catheter with a pH sensor at its tip is inserted through the nose and guided down the esophagus into the stomach. The position is confirmed, often by radiography.
-
Data Recording : The pH sensor continuously measures the acidity of the stomach contents, and the data is transmitted to a portable recording device worn by the patient.
-
Study Period : The monitoring continues for a 24-hour period, during which the patient follows a standardized meal and activity schedule. The PPI is administered at a specified time.
-
Data Analysis : The recorded pH data is analyzed to determine key parameters such as the percentage of time the intragastric pH remains above a certain threshold (e.g., pH 4), the mean 24-hour pH, and the duration of acid suppression.[6][7][8]
Serum Gastrin Measurement
Serum gastrin levels are measured to assess the physiological response to acid suppression.
-
Blood Sample Collection : Blood samples are typically collected from patients in a fasting state.
-
Sample Processing : The blood is centrifuged to separate the serum.
-
Immunoassay : The serum gastrin concentration is determined using a specific immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).[10] These assays utilize antibodies that specifically bind to gastrin.
-
Quantification : The amount of gastrin in the sample is quantified by comparing the signal generated in the assay to a standard curve of known gastrin concentrations.
Signaling Pathway of Gastric Acid Secretion and PPI Inhibition
Gastric acid secretion by parietal cells is regulated by a complex signaling pathway involving histamine, acetylcholine, and gastrin. These secretagogues bind to their respective receptors on the parietal cell membrane, activating intracellular signaling cascades that ultimately lead to the translocation and activation of the H+/K+-ATPase at the apical membrane. PPIs, including ilaprazole and lansoprazole, act at the final step of this pathway, directly inhibiting the proton pump.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. jnsbm.org [jnsbm.org]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 8. Effects on 24-hour intragastric pH: a comparison of lansoprazole administered nasogastrically in apple juice and pantoprazole administered intravenously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of Tegoprazan on Serum Gastrin Levels and the Development of Hypergastrinemia in the Maintenance Treatment for Gastroesophageal Reflux Disease: Comparison to Lansoprazole [jnmjournal.org]
- 11. Comparison of the kinetic disposition of and serum gastrin change by lansoprazole versus rabeprazole during an 8-day dosing scheme in relation to CYP2C19 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lansoprazole and omeprazole have similar effects on plasma gastrin levels, enterochromaffin-like cells, gastrin cells and somatostatin cells in the rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of Gastric H+,K+-ATPase Activity in Vitro by Dissolution Media of Original Brand-Name and Generic Tablets of Lansoprazole, a Proton Pump Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ajpp.in [ajpp.in]
In Vitro Showdown: Ilaprazole Sodium and Rabeprazole Face Off in the Fight Against Helicobacter pylori
A detailed comparison of the in vitro efficacy of two prominent proton pump inhibitors, ilaprazole sodium and rabeprazole, in the eradication of Helicobacter pylori reveals nuances in their antibacterial activity. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of their performance.
Proton pump inhibitors (PPIs) are a cornerstone in the treatment of Helicobacter pylori infection, primarily through their potent suppression of gastric acid. However, evidence suggests that these drugs also possess direct antibacterial properties against this pervasive pathogen. This guide focuses on the in vitro comparison of two such PPIs: this compound, a newer generation compound, and rabeprazole, a widely used agent.
Quantitative Comparison of Anti-H. pylori Activity
The in vitro efficacy of antimicrobial agents is primarily assessed by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). While a single study directly comparing the MIC and MBC of this compound and rabeprazole is not available in the reviewed literature, data from separate studies provide valuable insights into their relative potency.
It is important to note that direct comparison of values across different studies should be approached with caution due to potential variations in experimental conditions, such as the specific H. pylori strains tested and the exact methodology employed.
| Parameter | This compound | Rabeprazole | Reference Study |
| MIC₅₀ (µg/mL) | 8 | Not explicitly stated in the same format, but described as more potent than other PPIs. | [1][2] |
| MIC₉₀ (µg/mL) | 8 | Not explicitly stated in the same format, but described as more potent than other PPIs. | [1][2] |
| Activity against Drug-Resistant Strains | Active against clarithromycin, amoxicillin, levofloxacin, and/or metronidazole-resistant strains.[1][2] | Information not available in the reviewed literature. |
One study highlighted that ilaprazole's anti-H. pylori activity was superior to that of omeprazole and esomeprazole, which both had MIC₅₀ and MIC₉₀ values of 32 µg/mL.[1] In vitro studies have also indicated that rabeprazole demonstrates more potent antibacterial properties against the growth of H. pylori compared to other proton pump inhibitors.[3]
Experimental Protocols
The determination of the in vitro anti-H. pylori activity of these compounds generally follows established microbiological methods.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is typically determined using the agar dilution method or broth microdilution method.
-
Bacterial Strains and Culture: Clinically isolated or standard reference strains of H. pylori are used. The bacteria are cultured on appropriate media, such as Brucella agar or broth supplemented with fetal bovine serum, under microaerophilic conditions (e.g., 5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours.
-
Preparation of Drug Solutions: this compound and rabeprazole are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create stock solutions, which are then serially diluted to the desired concentrations.
-
Agar Dilution Method:
-
The diluted drug solutions are incorporated into molten agar medium.
-
The agar is poured into Petri dishes and allowed to solidify.
-
A standardized inoculum of each H. pylori strain is then spotted onto the surface of the agar plates.
-
The plates are incubated under microaerophilic conditions at 37°C for 72 hours.
-
The MIC is defined as the lowest concentration of the drug that completely inhibits the visible growth of the bacteria.
-
-
Broth Microdilution Method:
-
The assay is performed in 96-well microtiter plates.
-
Each well contains a specific concentration of the drug in a suitable broth medium.
-
A standardized bacterial suspension is added to each well.
-
The plates are incubated under microaerophilic conditions at 37°C for 72 hours.
-
Bacterial growth can be assessed visually or by using a growth indicator dye. The MIC is the lowest drug concentration that prevents visible growth.
-
Mechanism of Action: Inhibition of the Proton Pump
Both ilaprazole and rabeprazole are substituted benzimidazole derivatives that act as irreversible inhibitors of the gastric H⁺/K⁺-ATPase, commonly known as the proton pump. This enzyme is crucial for the final step of acid secretion in gastric parietal cells. By inhibiting this pump, these drugs raise the intragastric pH, creating an environment less favorable for H. pylori survival and enhancing the efficacy of co-administered antibiotics.
While the primary mechanism is acid suppression, the direct antibacterial effect is thought to be related to the inhibition of a similar proton pump or other essential enzymatic processes within the H. pylori bacterium itself.
Figure 1. Mechanism of action of Ilaprazole and Rabeprazole.
The diagram above illustrates the common mechanism of action for proton pump inhibitors like ilaprazole and rabeprazole in gastric parietal cells.
Experimental Workflow for MIC Determination
The following diagram outlines a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound against H. pylori.
Figure 2. Experimental workflow for MIC determination.
This flowchart depicts the key steps involved in assessing the in vitro anti-H. pylori activity of ilaprazole and rabeprazole.
References
Ilaprazole Sodium: Consistent Efficacy Unlinked to CYP2C19 Metabolic Status
A comparative analysis of ilaprazole sodium reveals a distinct advantage over other proton pump inhibitors (PPIs) in providing consistent drug exposure and efficacy, irrespective of a patient's CYP2C19 genotype. This finding is of significant clinical importance for researchers, scientists, and drug development professionals, as it suggests a more predictable therapeutic outcome for ilaprazole in a diverse patient population.
Ilaprazole, a newer generation PPI, demonstrates pharmacokinetic and pharmacodynamic profiles that are not significantly influenced by the genetic polymorphism of the cytochrome P450 2C19 (CYP2C19) enzyme.[1] This contrasts sharply with other widely used PPIs, such as omeprazole, lansoprazole, and pantoprazole, where metabolic variability due to CYP2C19 genotype can lead to substantial differences in drug exposure and clinical efficacy.[2][3][4][5][6]
Minimal Impact of CYP2C19 on Ilaprazole Pharmacokinetics
Multiple studies have consistently shown that key pharmacokinetic parameters of ilaprazole, such as maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC), do not differ significantly between CYP2C19 poor metabolizers (PMs), heterozygous extensive metabolizers (hetero EMs), and homozygous extensive metabolizers (homo EMs).[7]
One study involving healthy Korean participants who received 10 mg of ilaprazole daily for seven days found no statistically significant differences in the Cmax and AUC of ilaprazole and its metabolite, ilaprazole sulfone, among the different CYP2C19 genotype groups.[7] Similarly, a study in healthy Chinese volunteers administered a single 10-mg dose of ilaprazole concluded that CYP2C19 genotypes did not affect the pharmacokinetic parameters of ilaprazole or its sulfone metabolite.[8] While this study noted a significant gender effect on ilaprazole pharmacokinetics, the lack of influence by CYP2C19 status remained a key finding.[8]
This is in stark contrast to other PPIs. For instance, the systemic exposure (AUC) to omeprazole can be approximately 7.5 times higher in poor metabolizers compared to extensive metabolizers.[3] This variability can have significant clinical implications, potentially leading to under-dosing in extensive metabolizers and increased risk of adverse effects in poor metabolizers.
Table 1: Comparative Pharmacokinetic Parameters of Ilaprazole in Different CYP2C19 Genotypes
| Parameter | Homozygous Extensive Metabolizers (homo EMs) | Heterozygous Extensive Metabolizers (hetero EMs) | Poor Metabolizers (PMs) | P-value |
| Ilaprazole | ||||
| Cmax,ss (ng/mL) | 135.8 ± 38.5 | 158.9 ± 53.2 | 163.4 ± 49.7 | > 0.05 |
| AUCτ (ng·h/mL) | 987.6 ± 312.4 | 1187.1 ± 456.8 | 1254.3 ± 512.6 | > 0.05 |
| Ilaprazole Sulfone | ||||
| Cmax,ss (ng/mL) | 89.7 ± 25.4 | 102.3 ± 35.1 | 95.8 ± 31.2 | > 0.05 |
| AUCτ (ng·h/mL) | 754.2 ± 289.1 | 899.7 ± 398.7 | 856.9 ± 345.1 | > 0.05 |
| Data from a study with multiple 10 mg daily doses of ilaprazole for 7 days.[7] |
Consistent Acid Suppression Across Genotypes
The lack of pharmacokinetic variability translates to consistent pharmacodynamic effects. Studies measuring 24-hour intragastric pH have shown no significant differences in the mean pH and the percentage of time the pH remained above 4 among the different CYP2C19 genotype groups treated with ilaprazole.[7] This consistent acid suppression is a key determinant of the clinical efficacy of PPIs in treating acid-related disorders.
A phase III clinical trial evaluating the efficacy of ilaprazole in treating duodenal ulcers found that the healing rate was not affected by CYP2C19 polymorphisms.[1] This provides strong clinical evidence that the efficacy of ilaprazole is independent of a patient's metabolic status for this particular enzyme.
Table 2: Comparative Efficacy of Ilaprazole vs. Omeprazole in Duodenal Ulcer Healing by CYP2C19 Genotype
| CYP2C19 Genotype | Ilaprazole (10 mg/day) Healing Rate | Omeprazole (20 mg/day) Healing Rate |
| Extensive Metabolizers | 92.5% | 89.7% |
| Intermediate Metabolizers | 94.1% | 92.3% |
| Poor Metabolizers | 90.9% | 90.0% |
| Data from a 4-week treatment period in patients with active duodenal ulcer.[1] |
The Metabolic Pathway: A Key Differentiator
The primary reason for ilaprazole's independence from CYP2C19 polymorphism lies in its metabolic pathway. Unlike first-generation PPIs, which are predominantly metabolized by CYP2C19, ilaprazole is mainly metabolized by CYP3A4.[9][10][11] This fundamental difference in metabolic clearance is visually represented in the following diagram.
Figure 1: Simplified metabolic pathways of ilaprazole versus other proton pump inhibitors.
Experimental Protocols
The findings presented are based on robust clinical and pharmacokinetic studies. Key methodologies employed in these investigations include:
-
Pharmacokinetic Studies in Healthy Volunteers: These studies typically involve administering single or multiple doses of ilaprazole to healthy individuals with predetermined CYP2C19 genotypes (homozygous extensive metabolizers, heterozygous extensive metabolizers, and poor metabolizers). Blood samples are collected at various time points to determine the plasma concentrations of ilaprazole and its metabolites. Pharmacokinetic parameters such as Cmax, AUC, and clearance are then calculated and compared across the different genotype groups.[7][8]
-
Phase III Clinical Trials in Patients: Large-scale, multicenter, randomized, double-blind, and positive-controlled trials are conducted in patients with acid-related diseases, such as duodenal ulcers. Patients are randomized to receive either ilaprazole or a comparator PPI (e.g., omeprazole). The primary endpoint is typically the healing rate as confirmed by endoscopy. Blood samples are also collected from participants for CYP2C19 genotyping to correlate clinical outcomes with metabolic status.[1]
-
24-Hour Intragastric pH Monitoring: This method is used to assess the pharmacodynamic effect of PPIs. A pH probe is inserted into the stomach of participants to continuously measure the intragastric pH over a 24-hour period. Key parameters, such as the mean 24-hour pH and the percentage of time the pH is maintained above a certain threshold (e.g., pH > 4), are used to evaluate the extent and duration of acid suppression.[7]
Conclusion
The evidence strongly indicates that the efficacy of this compound is not significantly impacted by the CYP2C19 genotype of an individual. This characteristic distinguishes it from many other PPIs and suggests that ilaprazole may offer a more predictable and consistent therapeutic effect for a broad range of patients. For drug development professionals, this attribute reduces the complexity of dosage adjustments based on genetic testing and may lead to improved patient outcomes in the management of acid-related disorders.
References
- 1. Ilaprazole for the treatment of duodenal ulcer: a randomized, double-blind and controlled phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Association of CYP2C19 Polymorphism With Proton Pump Inhibitors Effectiveness and With Fractures in Real‐Life: Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of CYP2C19 genetic polymorphism on pharmacokinetics and pharmacodynamics of a new proton pump inhibitor, ilaprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gender, but Not CYP2C19 Genotypes and CYP3A Phenotypes, is a Major Determinant of Ilaprazole Pharmacokinetic, American Journal of Life Sciences, Science Publishing Group [sciencepg.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | CYP2C19 Gene Profiling as a Tool for Personalized Stress Ulcer Prophylaxis With Proton Pump Inhibitors in Critically Ill Patients - Recommendations Proposal [frontiersin.org]
Comparative analysis of Ilaprazole sodium's impact on the gut microbiome
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the impact of Ilaprazole sodium and other proton pump inhibitors (PPIs) on the gut microbiome. While direct comparative studies on Ilaprazole's specific effects on the gut microbiome are limited, this document synthesizes available data for other prominent PPIs to provide a comprehensive overview for researchers.
Introduction to PPIs and the Gut Microbiome
Proton pump inhibitors (PPIs) are a class of drugs that potently suppress gastric acid secretion by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells.[1][2] This mechanism is highly effective in treating acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[3] However, the resulting increase in gastric pH can have significant downstream effects on the composition and function of the gut microbiome.[4][5] Alterations in the gut microbiota, often termed dysbiosis, have been associated with an increased risk of enteric infections, including those caused by Clostridium difficile, Salmonella, and Campylobacter.[6][7]
Comparative Impact of PPIs on Gut Microbiome Composition
While specific data for Ilaprazole is not yet widely available in the literature, extensive research on other PPIs like omeprazole, esomeprazole, and lansoprazole reveals consistent patterns of microbial disruption. The primary mechanism is believed to be the reduction of the stomach's acid barrier, which allows for the survival and translocation of oral bacteria into the lower gastrointestinal tract.[8][9]
The following table summarizes key findings from studies on various PPIs, providing a basis for understanding the potential impact of Ilaprazole.
| PPI | Dosage and Duration | Key Findings on Gut Microbiome | References |
| Omeprazole | 20 mg/day for 7 days | Increased species richness acutely, which reverted to baseline after cessation. Significant increase in the relative abundance of Bacilli, Lactobacillales, Streptococcaceae, Streptococcus, and Veillonella. | [10] |
| 20 mg/day for >2 weeks | Increased abundance of Streptococcaceae and Porphyromonadaceae in patients with cirrhosis. | [9] | |
| 40 mg/day for 8 weeks | Increased fecal levels of Firmicutes due to translocation of oral and nasal bacteria. | [11] | |
| Esomeprazole | 4 weeks | Increase in fecal Streptococcus levels. Also associated with an increase of Fusobacterium and Leptotrichia in the periodontal pocket and a decrease of Neisseria and Veillonella in saliva. | [12] |
| Lansoprazole | 30 mg/day | In vitro study showed significant reduction in the growth of E. coli and S. epidermidis. | [13] |
| Not specified, long-term | In a rat model, long-term treatment led to an elevated population of Firmicutes and a decreased predominance of Proteobacteria in the terminal ileum. | [14] | |
| General PPI Use | Long-term | Associated with decreased bacterial richness and significant deviations in about 20% of gut bacteria, including increases in Enterococcus, Streptococcus, Staphylococcus, and potentially pathogenic Escherichia coli. | [15][16] |
| Long-term | A decrease in Bacteroidetes and an increase in Firmicutes at the phylum level. | [6] |
Proposed Mechanism of PPI-Induced Gut Microbiome Alterations
The primary mechanism by which PPIs are thought to alter the gut microbiome is through the suppression of gastric acid. This allows for the survival of ingested microorganisms, particularly those from the oral cavity, and their subsequent colonization of the lower gastrointestinal tract.
Caption: Proposed mechanism of PPI-induced gut dysbiosis.
Experimental Protocols for Comparative Analysis
A robust comparative analysis of the effects of different PPIs on the gut microbiome would typically involve the following experimental workflow.
Experimental Workflow
Caption: A typical experimental workflow for a comparative PPI gut microbiome study.
Methodology Details:
-
Subject Selection: Healthy volunteers or patients with a specific indication for PPI therapy are recruited. Exclusion criteria typically include recent antibiotic use or significant comorbidities that could affect the gut microbiome.
-
Study Design: A randomized, double-blind, placebo-controlled design is optimal.
-
Intervention: Subjects are administered the assigned PPI (e.g., Ilaprazole, omeprazole) or a placebo at a standard clinical dose for a defined period (e.g., 7 days to 4 weeks).
-
Sample Collection: Fecal and/or saliva samples are collected at baseline and at the end of the treatment period.
-
Microbiome Analysis: DNA is extracted from the samples, and the 16S rRNA gene is amplified and sequenced to determine the bacterial composition. Shotgun metagenomic sequencing can provide a more in-depth analysis of the functional potential of the microbiome.
-
Data Analysis: Bioinformatic pipelines are used to process the sequencing data and identify the different bacterial taxa present. Statistical analyses are then performed to compare changes in microbial diversity (alpha and beta diversity) and the relative abundance of specific taxa between the treatment groups and baseline.
Conclusion
The available evidence strongly indicates that PPIs as a class significantly alter the gut microbiome, primarily by increasing the survival and translocation of oral bacteria. While direct comparative data for this compound is currently lacking, it is reasonable to hypothesize that it may have a similar impact to other PPIs. Further research, following rigorous experimental protocols, is necessary to elucidate the specific effects of Ilaprazole on the gut microbiome and to compare its profile with that of other commonly used PPIs. Such studies will be crucial for understanding the full clinical implications of long-term Ilaprazole use and for developing strategies to mitigate potential adverse effects on the gut microbiota.
References
- 1. What is the mechanism of Sodium ilaprazole? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. A new PPI, ilaprazole compared with omeprazole in the treatment of duodenal ulcer: a randomized double-blind multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proton pump inhibitor-induced gut dysbiosis and immunomodulation: current knowledge and potential restoration by probiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The impact of proton pump inhibitors on the human gastrointestinal microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 8. Proton Pump Inhibitors and Oral–Gut Microbiota: From Mechanism to Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effects of proton pump inhibitor on the human gut microbiome profile in multi-ethnic groups in Singapore - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Evidence for proton-pump inhibitor (PPI)-associated dysbiosis in metabolically unhealthy obesity [frontiersin.org]
- 12. Proton pump inhibitors and dysbiosis: Current knowledge and aspects to be clarified - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jsr.org [jsr.org]
- 14. Impact of Long-Term Proton Pump Inhibitor Therapy on Gut Microbiota in F344 Rats: Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Compared to histamine-2 receptor antagonist, proton pump inhibitor induces stronger oral-to-gut microbial transmission and gut microbiome alterations: a randomised controlled trial | Gut [gut.bmj.com]
- 16. research.rug.nl [research.rug.nl]
Cross-study validation of Ilaprazole sodium's efficacy in different ethnic populations
A Comparative Guide for Researchers and Drug Development Professionals
Ilaprazole, a novel proton pump inhibitor (PPI), has demonstrated significant efficacy in the management of acid-related gastrointestinal disorders. This guide provides a comprehensive comparison of Ilaprazole sodium's performance against other leading PPIs, with a special focus on its efficacy across different ethnic populations, supported by available experimental data. A key pharmacological advantage of Ilaprazole is its metabolism, which is largely independent of the CYP2C19 enzyme polymorphism. This genetic variation is a known contributor to the variable efficacy of other PPIs among different ethnic groups, suggesting Ilaprazole may offer more consistent therapeutic outcomes across diverse patient populations.
Comparative Efficacy in Acid-Related Disorders
Clinical trials have established Ilaprazole's non-inferiority, and in some aspects, superiority to other commonly prescribed PPIs in Asian populations. The data below summarizes key findings from comparative studies.
Table 1: Healing Rates in Duodenal Ulcer (DU)
| Treatment (Dosage) | Duration | Healing Rate | Comparator (Dosage) | Healing Rate | Population | Citation |
| Ilaprazole (10 mg/day) | 4 weeks | 93.0% | Omeprazole (20 mg/day) | 90.8% | Chinese | [1] |
| Ilaprazole (10 mg/day) | 4 weeks | 89.7% | Other PPIs | 87.0% | Asian | [2] |
| Ilaprazole (5 mg/day) | 4 weeks | 83.65% | Omeprazole (20 mg/day) | 78.85% | Asian | [3] |
| Ilaprazole (10 mg/day) | 4 weeks | 78.57% | Omeprazole (20 mg/day) | 78.85% | Asian | [3] |
Table 2: Healing Rates in Erosive Esophagitis (EE)
| Treatment (Dosage) | Duration | Healing Rate | Comparator (Dosage) | Healing Rate | Population | Citation |
| Ilaprazole (10 mg/day) | 8 weeks | 92.5% | Esomeprazole (40 mg/day) | 95.0% | Not Specified | [4] |
| Ilaprazole (10 mg QD) | 8 weeks | 83.54% | Esomeprazole (40 mg QD) | 82.79% | Not Specified | [5] |
Table 3: Helicobacter pylori Eradication Rates
| Treatment Regimen | Duration | Eradication Rate (ITT/PP) | Comparator Regimen | Eradication Rate (ITT/PP) | Population | Citation |
| Ilaprazole (10 mg bid) + Amoxicillin (1g tid) | 14 days | 76.3% / 76.3% | Bismuth Quadruple Therapy | 61.3% / 61.3% | Chinese | [6] |
| Ilaprazole-based Regimens | Not Specified | 63.7% | Esomeprazole-based | 73.6% | Chinese | [7] |
Note: ITT (Intention-to-Treat), PP (Per-Protocol). Bismuth Quadruple Therapy included compound bismuth aluminate granules, ilaprazole, amoxicillin, and clarithromycin.
Experimental Protocols
The clinical trials cited in this guide predominantly followed a randomized, double-blind, active-controlled, multicenter design. Below are generalized methodologies for the key indications.
Duodenal Ulcer Healing Trial Protocol
-
Study Design: Randomized, double-blind, multicenter, active-controlled trial.
-
Patient Population: Adults with at least one endoscopically confirmed active, non-malignant duodenal ulcer.
-
Intervention: Patients are randomized to receive either Ilaprazole (e.g., 10 mg once daily) or a comparator PPI (e.g., Omeprazole 20 mg once daily).
-
Treatment Duration: Typically 4 weeks.
-
Primary Endpoint: The primary efficacy outcome is the ulcer healing rate at the end of the treatment period, confirmed by endoscopy. Ulcer healing is generally defined as the complete disappearance of the ulcer crater.
-
Secondary Endpoints: Symptom relief (e.g., resolution of epigastric pain), and safety and tolerability based on clinical assessments and laboratory tests.
-
Exclusion Criteria: Common exclusions include patients with gastric ulcers, Zollinger-Ellison syndrome, a history of gastric surgery, or known hypersensitivity to PPIs.[8]
Erosive Esophagitis Healing Trial Protocol
-
Study Design: Randomized, double-blind, parallel-group, multicenter, active-controlled trial.
-
Patient Population: Patients with endoscopically confirmed erosive esophagitis, graded according to the Los Angeles (LA) Classification System.[9][10]
-
Intervention: Patients are randomized to receive Ilaprazole (e.g., 10 mg or 20 mg once daily) or a comparator PPI (e.g., Esomeprazole 40 mg or Lansoprazole 30 mg once daily).
-
Treatment Duration: Typically 8 weeks.
-
Primary Endpoint: Endoscopic healing of erosive esophagitis at week 8, defined as a shift to Grade O on the LA Classification System.[9]
-
Secondary Endpoints: Resolution of heartburn and other reflux-related symptoms, assessed at various time points (e.g., 2, 4, and 8 weeks).
-
Exclusion Criteria: Often include patients with coexisting esophageal diseases (e.g., eosinophilic esophagitis), a history of esophageal surgery, or known hypersensitivity to the study medications.[9][10]
Mandatory Visualizations
Experimental Workflow for a Comparative PPI Clinical Trial
Caption: A generalized workflow for a randomized, controlled clinical trial comparing Ilaprazole to another PPI.
Mechanism of Action of Proton Pump Inhibitors
Caption: The mechanism of action of Ilaprazole, involving the irreversible inhibition of the gastric proton pump.
Discussion on Ethnic Variations
A significant factor influencing the efficacy of many first-generation PPIs is the genetic polymorphism of the cytochrome P450 2C19 (CYP2C19) enzyme, which is responsible for their metabolism. The prevalence of different CYP2C19 metabolizer phenotypes (extensive, intermediate, and poor) varies considerably among ethnic groups. For instance, poor metabolizers are more common in Asian populations (around 15%) compared to Caucasians and Africans (2-5%).[11][12] This can lead to higher drug concentrations and potentially greater efficacy or adverse effects in poor metabolizers when using PPIs metabolized by this pathway.
Ilaprazole's metabolism, however, is not significantly influenced by CYP2C19 genotype.[1] This characteristic suggests that Ilaprazole may provide more predictable and consistent acid suppression across different ethnic populations, potentially reducing the impact of genetic variability on treatment outcomes.
While the current body of evidence for Ilaprazole's efficacy is robust in Asian populations, there is a notable absence of large-scale clinical trials in Western (Caucasian and African) populations. Therefore, a direct, evidence-based comparison of healing rates and symptom relief between these groups is not yet possible. The promising pharmacokinetic and pharmacodynamic profile of Ilaprazole, particularly its CYP2C19-independent metabolism, strongly supports the need for further investigation in more diverse ethnic populations to confirm these theoretical advantages in a clinical setting.
Conclusion
This compound is a potent and well-tolerated proton pump inhibitor with proven efficacy in the treatment of duodenal ulcers, erosive esophagitis, and in H. pylori eradication regimens within Asian populations. Its efficacy is comparable, and in some cases superior, to older PPIs. The key advantage of Ilaprazole lies in its minimal reliance on the polymorphic CYP2C19 enzyme for metabolism, which suggests a potential for more consistent efficacy across diverse ethnic populations. However, to definitively validate its cross-ethnic efficacy, further large-scale, randomized controlled trials in non-Asian populations are warranted.
References
- 1. Ilaprazole for the treatment of duodenal ulcer: a randomized, double-blind and controlled phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of ilaprazole in the treatment of duodenal ulcers: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug treatment strategies for erosive esophagitis in adults: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A randomized, double blind, controlled, multi center study of Ilaparazole in the treatment of reflux esophagitis-Phase III clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Efficacy and safety of high-dose ilaprazole-amoxicillin dual therapy for Helicobacter pylori eradication: a prospective, single-center, randomized trial [frontiersin.org]
- 7. Real-World Situation of Eradication Regimens and Risk Factors for Helicobacter pylori Treatment in China: A Retrospective Single-Center Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinConnect | Ilaprazole for the Treatment of Duodenal Ulcer in [clinconnect.io]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinConnect | Efficacy Study of Ilaprazole to Treat Erosive Esophgitis [clinconnect.io]
- 11. Prevalence of the CYP2C19*2 (681 G>A), *3 (636 G>A) and *17 (−806 C>T) alleles among an Iranian population of different ethnicities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of CYP2C19 Genetic Polymorphism in a Large Ethnic Hakka Population in Southern China - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Properties of Ilaprazole and Other Proton Pump Inhibitors
For Immediate Release: A Comprehensive Review for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory effects of ilaprazole sodium, a newer generation proton pump inhibitor (PPI), with other established PPIs. While direct comparative studies on the anti-inflammatory profiles of various PPIs are limited, this document synthesizes the available preclinical and clinical data to offer valuable insights for the research and drug development community.
Executive Summary
Proton pump inhibitors are a class of drugs primarily used to reduce gastric acid production. Beyond their acid-suppressing capabilities, evidence suggests that PPIs also possess anti-inflammatory properties. This guide delves into the current understanding of these effects, with a particular focus on ilaprazole and its standing relative to other PPIs like omeprazole, esomeprazole, and pantoprazole. A notable clinical study has demonstrated ilaprazole's potential to significantly reduce key inflammatory biomarkers. However, a clear superiority in anti-inflammatory efficacy over other PPIs has yet to be established through direct head-to-head comparative research.
Comparative Data on Anti-inflammatory Effects
Direct comparative data on the anti-inflammatory effects of ilaprazole versus other PPIs is not yet widely available in the published literature. The following tables summarize the existing data, highlighting the findings for ilaprazole from a prospective single-arm study and for other PPIs from various independent studies.
Table 1: Clinical Study of Ilaprazole's Anti-inflammatory Effects in Patients with Heartburn
| Inflammatory Biomarker | Mean Expression Level Before Treatment | Mean Expression Level After 4 Weeks of Ilaprazole (20 mg/day) | Percentage Reduction | p-value |
| TNF-α | 1.8 ± 0.6 | 1.5 ± 0.5 | 16.7% | 0.049 |
| IL-8 | 1.7 ± 0.5 | 1.4 ± 0.5 | 17.6% | 0.046 |
| TRPV1 | 1.9 ± 0.7 | 1.5 ± 0.6 | 21.1% | 0.045 |
| MCP-1 | 1.6 ± 0.5 | 1.3 ± 0.5 | 18.8% | 0.042 |
| IL-1β | 1.5 ± 0.5 | 1.4 ± 0.5 | 6.7% | >0.05 |
Data from a prospective, single-arm study involving 20 patients with heartburn but no reflux esophagitis. The study highlights ilaprazole's potential to modulate inflammatory responses, though a direct comparison with other PPIs was not performed.
Table 2: Overview of Anti-inflammatory Effects of Other Select PPIs (from separate studies)
| PPI | Model/Study Population | Key Anti-inflammatory Findings |
| Pantoprazole | Critically ill patients | Continuous infusion significantly decreased plasma IL-1β concentrations. |
| Omeprazole | In vitro (human gastric cancer cell line) | Blocked IL-8 production stimulated by H. pylori extract, potentially via the NF-κB pathway. |
| Lansoprazole | In vitro (human umbilical vein endothelial cells) | Inhibited IL-8 production, also suggesting interference with the NF-κB pathway. |
It is crucial to note that the data in Table 2 are not from direct comparative studies with ilaprazole and were observed in different experimental settings. Therefore, these findings are not directly comparable.
Experimental Protocols
Protocol for the Clinical Evaluation of Ilaprazole's Anti-inflammatory Effects
This section details the methodology used in the prospective study that evaluated the anti-inflammatory effects of ilaprazole.
-
Study Design: A prospective, single-arm, open-label study.
-
Participants: 20 patients presenting with heartburn but without endoscopic evidence of reflux esophagitis.
-
Intervention: Patients were treated with ilaprazole 20 mg once daily for a duration of 4 weeks.
-
Assessments:
-
Symptom Evaluation: The GerdQ questionnaire was used to assess symptom changes before and after treatment.
-
Endoscopy and Biopsy: Upper endoscopy was performed at baseline and after 4 weeks of treatment. Biopsy samples were obtained from the distal esophagus.
-
Histopathological Analysis: Biopsy specimens were evaluated for histological changes, including basal cell hyperplasia, papillary elongation, and infiltration of intraepithelial T lymphocytes.
-
Inflammatory Biomarker Analysis: The expression of inflammatory markers (TNF-α, IL-8, TRPV1, MCP-1, and IL-1β) in the biopsy tissues was quantified.
-
-
Statistical Analysis: A paired t-test or Wilcoxon signed-rank test was used to compare the pre- and post-treatment values. A p-value of less than 0.05 was considered statistically significant.
Signaling Pathways and Experimental Workflow
The NF-κB Signaling Pathway: A Target for PPI Anti-inflammatory Action
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Several PPIs, including omeprazole and lansoprazole, have been shown to inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines like IL-8.
Caption: General overview of the NF-κB signaling pathway and the putative inhibitory action of PPIs.
Experimental Workflow for Assessing Ilaprazole's Anti-inflammatory Effects
The following diagram illustrates the workflow of the clinical study that investigated the impact of ilaprazole on inflammatory markers in patients with heartburn.
Caption: Workflow of the clinical study evaluating the effects of ilaprazole.
Conclusion and Future Directions
The available evidence suggests that ilaprazole, in addition to its potent acid-suppressing effects, exhibits anti-inflammatory properties by reducing the expression of several key inflammatory mediators. While these findings are promising, the lack of direct, head-to-head comparative studies with other PPIs makes it difficult to definitively conclude its superiority in this regard.
Future research should prioritize randomized controlled trials designed to directly compare the anti-inflammatory effects of ilaprazole with other commonly prescribed PPIs. Such studies should employ a comprehensive panel of inflammatory markers and explore the underlying molecular mechanisms to provide a clearer picture of the relative therapeutic potential of these agents beyond acid suppression. This will be invaluable for optimizing treatment strategies for a range of inflammatory gastrointestinal disorders.
Safety Operating Guide
Proper Disposal Procedures for Ilaprazole Sodium
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of ilaprazole sodium, a proton pump inhibitor. Adherence to these procedural guidelines is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Hazard Profile Summary
This compound has varied classifications across different Safety Data Sheets (SDS). Due to conflicting data, it is prudent to handle this compound with caution, particularly regarding its potential aquatic toxicity. A summary of its hazard classifications is presented below.
| Hazard Classification | Source (CAS No. 172152-50-0) | Source (CAS No. 2322264-11-7 - Hydrate) |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[1] | Category 4 (Harmful if swallowed)[2] |
| Skin Corrosion/Irritation | Not Classified | Category 2 (Causes skin irritation)[2] |
| Serious Eye Damage/Irritation | Not Classified | Category 2A (Causes serious eye irritation)[2] |
| Respiratory Tract Irritation | Not Classified | Category 3 (May cause respiratory irritation)[2] |
| Acute Aquatic Toxicity | Category 1 (Very toxic to aquatic life)[1] | Not Classified |
| Chronic Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects)[1] | Not Classified |
| Overall Hazard | Not a hazardous substance or mixture[3][4] | GHS Classification applies[2] |
Given the classification of this compound as very toxic to aquatic life in some sources, it is imperative to prevent its release into the environment.[1]
Standard Operating Procedure for Disposal
Disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[3] Improper disposal is illegal and can lead to environmental contamination and significant fines.[5]
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Hand Protection: Chemical-resistant protective gloves.[1][2][3]
-
Body Protection: Impervious clothing or a lab coat.[1][2][3]
-
Respiratory Protection: A suitable respirator should be used if dust or aerosols are generated.[1][2]
Step 2: Waste Segregation and Collection
-
Identify Waste Type: Determine if the waste is pure this compound, a solution, or contaminated lab materials (e.g., gloves, weighing paper, empty containers).
-
Use Designated Containers:
-
Place solid this compound and contaminated dry materials into a clearly labeled, sealed waste container designated for chemical waste.
-
For solutions, use a labeled, leak-proof container.
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a warning indicating its aquatic toxicity.
Step 3: Disposal Pathway
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.
-
Professional Disposal (Preferred Method):
-
Arrange for collection by a certified hazardous waste management company. These companies are equipped to handle and dispose of chemical waste in compliance with regulations set by agencies such as the Environmental Protection Agency (EPA).[6][7]
-
Ensure all waste is properly packaged and labeled according to the disposal company's requirements and Department of Transportation (DOT) regulations.
-
-
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain.[1][2][3] This is critical to prevent the release of this aquatically toxic substance into waterways.
-
DO NOT mix with general laboratory or household trash unless specifically permitted by local regulations and after the material has been appropriately treated or neutralized by a professional.[8][9][10]
-
DO NOT flush down the toilet. The FDA flush list is reserved for specific high-risk medications, and this compound is not included.[8][9][11]
-
Accidental Spill and Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3][12]
-
Contain Spill: Prevent further leakage or spillage and keep the product away from drains or water courses.[2][3]
-
Absorb and Collect:
-
Decontaminate: Scrub the spill surface and any contaminated equipment with alcohol.[2][3]
-
Dispose of Spill Debris: Collect all contaminated materials (absorbent, gloves, etc.) into a sealed, labeled hazardous waste container for disposal according to the procedures outlined in Step 3.[2][3]
Experimental Protocols
The hazard classifications presented in the summary table are determined by standardized toxicological and environmental fate studies required by regulatory bodies. Methodologies for these experiments (e.g., OECD Guidelines for the Testing of Chemicals) are extensive and not detailed in the source Safety Data Sheets. The provided disposal procedures are based on the outcomes of these regulatory tests.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
References
- 1. This compound|172152-50-0|MSDS [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. sdmedwaste.com [sdmedwaste.com]
- 9. fda.gov [fda.gov]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 11. Medicine: Proper Disposal [nationwidechildrens.org]
- 12. targetmol.com [targetmol.com]
Personal protective equipment for handling Ilaprazole sodium
This guide provides crucial safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with Ilaprazole sodium. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, especially in its powder form, preventing contact and inhalation is paramount. The following engineering controls and personal protective equipment are mandatory.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][2][3] Use a laboratory fume hood or another form of local exhaust ventilation, particularly when working with the solid form to avoid the formation of dust and aerosols.[2][4][5][6]
-
Safety Stations: Ensure that a safety shower and an eye wash station are readily accessible in the immediate work area.[2][4][7]
Personal Protective Equipment:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1][2][4][5]
-
Hand Protection: Chemical-impermeable protective gloves are required.[1][2][3] Gloves must be inspected for integrity before each use. After handling, wash and dry hands thoroughly.[1][5]
-
Body Protection: Wear impervious clothing.[2][4][7] For significant handling operations, fire/flame resistant lab coats are recommended.[1][5]
-
Respiratory Protection: If exposure limits are exceeded or if dust is generated, use a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator.[5] In situations where a respirator is the sole means of protection, a full-face supplied air respirator is required.[5]
Quantitative Data Summary: Storage Conditions
Proper storage is essential to maintain the stability and integrity of this compound.
| Form | Storage Temperature | Conditions |
| Solid (Powder) | 4°C or -20°C | Keep container tightly sealed in a dry, cool, well-ventilated area.[2][4][7] |
| In Solvent | -80°C (for up to 6 months) or -20°C (for up to 1 month) | Store in a sealed container, protected from moisture and light.[2][8] |
Operational Plan: Step-by-Step Handling and Disposal
This section outlines the procedural workflow for the safe handling of this compound from receipt to final disposal.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the container is tightly sealed.
-
Transfer the compound to the appropriate storage location as specified in the table above, away from direct sunlight, ignition sources, and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[2][4][7]
Step 2: Preparation and Handling
-
Before handling, ensure all required engineering controls are active and all personnel are wearing the appropriate PPE.
-
Handle the compound in a designated area, preferably within a fume hood, to prevent the formation and spread of dust and aerosols.[1][2][4][6]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1][3]
Step 3: Emergency Procedures
-
In Case of Skin Contact: Immediately remove contaminated clothing.[1][2][6][7] Rinse the affected skin area thoroughly with large amounts of soap and water and seek medical attention.[1][2][4][7]
-
In Case of Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2][4][7] Seek prompt medical attention.[2][4][6][7]
-
In Case of Inhalation: Move the individual to fresh air immediately.[1][2][6][7] If breathing is difficult, administer oxygen or perform cardiopulmonary resuscitation (CPR) if necessary, but avoid mouth-to-mouth resuscitation.[1][2][4][7] Seek immediate medical attention.[1][2]
-
In Case of Ingestion: Rinse the mouth with water.[1][2][7] Do NOT induce vomiting.[1][2][4][7] Never give anything by mouth to an unconscious person and call a physician or Poison Control Center immediately.[1][2][7]
-
In Case of a Spill:
-
Evacuate personnel to a safe area, keeping people upwind of the spill.[1][2][3]
-
Wear full PPE, including respiratory protection, before entering the spill area.[2][4][6][7]
-
Prevent further leakage if it is safe to do so.[1][2][3] Do not let the chemical enter drains.[1][2][3]
-
For solid spills, avoid generating dust.[5] Carefully sweep or vacuum the material into a suitable, closed container for disposal.[5]
-
For liquid spills, absorb with a non-combustible, inert material (e.g., diatomite, universal binders) and place in a suitable container for disposal.[2][4][7]
-
Decontaminate the spill area and equipment by scrubbing with alcohol.[2][4][7]
-
Step 4: Waste Disposal
-
All waste material should be collected in suitable, sealed containers labeled for chemical waste.[1][3]
-
Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[2]
-
The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[1]
-
Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[1]
-
Empty containers should be managed by puncturing them to render them unusable for other purposes before disposal in a sanitary landfill, or through controlled incineration for combustible packaging.[1] Alternatively, follow general laboratory guidance for non-flush list medicines by mixing the residue with an unappealing substance like cat litter or coffee grounds, placing it in a sealed bag, and disposing of it in the trash.[9]
Visual Workflow for Safe Handling
The following diagram illustrates the key procedural steps and decision points for safely handling this compound in a laboratory setting.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. targetmol.com [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. abmole.com [abmole.com]
- 7. This compound|172152-50-0|MSDS [dcchemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
